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  • Product: 2,4,6-Trimethoxy-5-nitropyrimidine
  • CAS: 83356-02-9

Core Science & Biosynthesis

Foundational

What is the chemical structure of 2,4,6-Trimethoxy-5-nitropyrimidine

2,4,6-Trimethoxy-5-nitropyrimidine: Structural Dynamics, Anhydrous Nitration Protocols, and Applications in Oncology Scaffolds Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently enco...

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Author: BenchChem Technical Support Team. Date: April 2026

2,4,6-Trimethoxy-5-nitropyrimidine: Structural Dynamics, Anhydrous Nitration Protocols, and Applications in Oncology Scaffolds

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter pyrimidine derivatives that serve as critical building blocks for complex active pharmaceutical ingredients (APIs). 2,4,6-Trimethoxy-5-nitropyrimidine (CAS: 83356-02-9) is a highly privileged intermediate characterized by a unique "push-pull" electronic system. The strategic placement of three electron-donating methoxy groups alongside a strongly electron-withdrawing nitro group makes this molecule an ideal precursor for synthesizing complex oncology therapeutics, including Gonadotropin-releasing hormone (GnRH) antagonists and p53-activating spirocyclic oxindoles.

This whitepaper dissects the chemical structure of 2,4,6-trimethoxy-5-nitropyrimidine, explains the mechanistic causality behind its specialized anhydrous synthesis, and provides field-proven protocols for drug development professionals.

Structural Dynamics & Physicochemical Profile

The pyrimidine core is inherently electron-deficient due to its two electronegative nitrogen atoms. However, in 2,4,6-trimethoxypyrimidine, the π -system is significantly enriched by the resonance contribution of three methoxy (-OCH₃) groups.

When nitrating this ring at the 5-position to create 2,4,6-trimethoxy-5-nitropyrimidine, the resulting structure achieves a delicate electronic balance. The nitro (-NO₂) group deactivates the ring just enough to stabilize the molecule, while simultaneously serving as a reducible handle for downstream nucleophilic coupling. If the nitro group is reduced to an amine, the resulting 5-amino-2,4,6-trimethoxypyrimidine becomes a highly reactive nucleophile for API scaffold integration.

Table 1: Physicochemical Properties

Property Value
Chemical Name 2,4,6-Trimethoxy-5-nitropyrimidine
CAS Number 83356-02-9
Molecular Formula C₇H₉N₃O₅
Molecular Weight 215.16 g/mol
Appearance Cream-colored solid

| SMILES | COC1=C(C(=NC(=N1)OC)OC)[O-] |

Data compiled and verified via the [1].

Mechanistic Causality of Anhydrous Nitration

The Challenge: Standard electrophilic aromatic nitration relies on a "mixed acid" system (fuming HNO₃ and concentrated H₂SO₄). However, applying mixed acids to 2,4,6-trimethoxypyrimidine inevitably leads to the acidic hydrolysis of the methoxy ethers, yielding undesired hydroxylated byproducts such as 5-nitropyrimidine-2,4,6-triol. Furthermore, alternative methods utilizing acetic anhydride and nitric acid yield the desired product in extremely low purity (~16%) due to competitive oxidation and side reactions[2].

The Solution: To preserve the methoxy groups, we must utilize an anhydrous, non-protic nitration strategy. The gold standard for this transformation is the in situ generation of nitronium triflate (NO₂OTf) using tetramethylammonium nitrate and trifluoromethanesulfonic (triflic) anhydride [3][4].

Causality: By eliminating water and strong protic acids, the ether linkages remain fully intact. The triflate anion (OTf⁻) acts as a superior leaving group, rendering the nitronium ion highly electrophilic. This allows the nitration to proceed smoothly at the 5-position, achieving crude yields exceeding 73% with high purity, effectively bypassing the historical reliance on the methanolysis of 2,4,6-trichloro-5-nitrobenzene.

Synthesis N1 Tetramethylammonium Nitrate + Triflic Anhydride N2 Nitronium Triflate (NO2OTf) In Situ Generation N1->N2 DCM, N2 atm, -78°C N4 Electrophilic Aromatic Substitution (Nitration) N2->N4 N3 2,4,6-Trimethoxypyrimidine (Substrate) N3->N4 Gradual Addition N5 2,4,6-Trimethoxy-5-nitropyrimidine (Product) N4->N5 Aqueous Bicarbonate Workup

Fig 1. Anhydrous generation of nitronium triflate and electrophilic nitration workflow.

Validated Synthetic Protocol: Direct Anhydrous Nitration

This protocol is designed as a self-validating system. The critical control point is the exclusion of ambient moisture, which would otherwise hydrolyze the triflic anhydride and quench the nitronium generation.

Reagents:

  • Tetramethylammonium nitrate (1.0 equiv)

  • Trifluoromethanesulfonic (Triflic) anhydride (1.5 equiv)

  • 2,4,6-Trimethoxypyrimidine (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Purge: Flame-dry a multi-neck round-bottom flask equipped with an overhead mechanical stirrer. Purge the system with inert nitrogen (N₂) gas for 15 minutes.

  • Suspension: Suspend tetramethylammonium nitrate in anhydrous DCM. Validation Check: The salt will not fully dissolve; maintain vigorous mechanical stirring.

  • Electrophile Generation: Cool the reactor to -78°C using a dry ice/acetone bath. Dropwise, add triflic anhydride over 30 minutes. Allow the mixture to stir for 1.5 hours to ensure the complete in situ generation of nitronium triflate.

  • Substrate Addition: Dissolve 2,4,6-trimethoxypyrimidine in a minimal volume of anhydrous DCM. Add this solution dropwise to the active nitrating mixture to control the exothermic electrophilic aromatic substitution.

  • Reaction Maturation: Remove the cooling bath and allow the reaction to gradually warm to room temperature. Monitor the conversion via HPLC.

  • Aqueous Quench & Phase Separation: Quench the reaction by pouring it into saturated aqueous sodium bicarbonate. Mechanistic Causality: This step neutralizes residual triflic acid and forces the water-soluble tetramethylammonium triflate byproduct into the aqueous phase, leaving the highly pure nitrated pyrimidine in the organic layer.

  • Isolation: Separate the DCM layer, back-extract the aqueous layer once with fresh DCM, dry the combined organics over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a cream-colored solid.

Strategic Applications in Oncology Therapeutics

In drug development, 2,4,6-trimethoxy-5-nitropyrimidine is rarely the final API. Instead, it acts as a strategic linchpin. The nitro group is subjected to catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (Fe/HCl) to yield 5-amino-2,4,6-trimethoxypyrimidine . This amine is a highly versatile nucleophile utilized in two major therapeutic areas:

  • GnRH Antagonists: The amine is coupled into non-peptide scaffolds to create Gonadotropin-releasing hormone agents. These agents suppress testosterone and estrogen production, serving as frontline treatments for hormone-dependent malignancies like prostate and breast cancer[2].

  • p53 Activators: The amine is integrated into complex 1,2,3',5'-tetrahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole] scaffolds (spirocyclic oxindoles). These molecules inhibit the Mdm2 protein, preventing it from degrading the p53 tumor suppressor gene, thereby triggering apoptosis in cancer cells [5].

Applications A1 2,4,6-Trimethoxy-5-nitropyrimidine A2 Nitro Reduction (Pd/C, H2 or Fe/HCl) A1->A2 A3 5-Amino-2,4,6-trimethoxypyrimidine A2->A3 A4 Spirocyclic Oxindoles (p53 Activators / Oncology) A3->A4 Nucleophilic Coupling A5 GnRH Antagonists (Hormone Therapy) A3->A5 Scaffold Integration

Fig 2. Downstream reduction and scaffold integration into oncology therapeutics.

References

  • Title: Electrophilic Tetraalkylammonium Nitrate Nitration. II. Improved Anhydrous Aromatic and Heteroaromatic Mononitration with Tetramethylammonium Nitrate and Triflic Anhydride, Including Selected Microwave Examples Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: NON-PEPTIDE GnRH AGENTS, PHARMACEUTICAL COMPOSITIONS AND METHODS FOR THEIR USES, AND PROCESSES FOR PREPARING THEM (WO2002098363A2)
  • Title: Composés 1,2,3',5'-tétrahydro-2'h-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole] (WO2019141549A9)
  • Title: 2,4,6-Trimethoxy-5-nitropyrimidine CAS#83356-02-9 | Global PFAS Screening Tool Source: ChemRadar Substance Database URL: [Link]

Sources

Exploratory

The Strategic Role of 2,4,6-Trimethoxy-5-nitropyrimidine in Advanced Heterocyclic Synthesis

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction: The Architecture of a Privileged Scaffold In the landscape of heterocyclic chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction: The Architecture of a Privileged Scaffold

In the landscape of heterocyclic chemistry, highly functionalized pyrimidines serve as indispensable building blocks for the synthesis of complex pharmaceuticals, particularly purine isosteres, pteridines, and gonadotropin-releasing hormone (GnRH) antagonists[1]. Among these, 2,4,6-Trimethoxy-5-nitropyrimidine (CAS: 83356-02-9) stands out as a uniquely versatile intermediate.

The strategic value of this molecule lies in its precise electronic tuning. The pyrimidine ring is inherently π -deficient. The addition of three electron-donating methoxy groups at the 2, 4, and 6 positions provides resonance stabilization (+M effect), which balances the ring's electronics enough to permit electrophilic aromatic substitution (EAS) at the 5-position. Once the nitro group is installed, it acts as a powerful electron-withdrawing group (-I, -M). This creates a highly polarized "push-pull" system, rendering the adjacent methoxy groups exceptionally labile and selectively susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) by amines, hydrazines, and other nucleophiles[2].

Mechanistic Causality: Overcoming Nitration Bottlenecks

Historically, the synthesis of 2,4,6-trimethoxy-5-nitropyrimidine relied on the methanolysis of 2,4,6-trichloro-5-nitropyrimidine[3]. Attempts to directly nitrate 2,4,6-trimethoxypyrimidine using traditional mixed acids ( HNO3​/H2​SO4​ ) frequently resulted in the hydrolytic cleavage of the methoxy ethers, yielding undesired barbituric acid derivatives.

To solve this, modern synthetic protocols utilize an anhydrous electrophilic nitration system. By reacting tetramethylammonium nitrate (TMAN) with trifluoromethanesulfonic anhydride (triflic anhydride, Tf2​O ) in dichloromethane, chemists can generate nitronium triflate ( NO2​OTf ) in situ[4]. This exceptionally mild, non-aqueous methodology prevents ether hydrolysis and drives the mononitration of the heteroaromatic ring to near-quantitative yields[5].

G TMAN Tetramethylammonium Nitrate (TMAN) NO2OTf Nitronium Triflate [NO2+][OTf-] TMAN->NO2OTf DCM, 0°C Tf2O Triflic Anhydride (Tf2O) Tf2O->NO2OTf Product 2,4,6-Trimethoxy- 5-nitropyrimidine NO2OTf->Product Electrophilic Substitution Substrate 2,4,6-Trimethoxy- pyrimidine Substrate->Product

Fig 1: Anhydrous electrophilic nitration pathway using in situ generated nitronium triflate.

Quantitative Data: Chemical Profile & Reaction Metrics

To establish a self-validating framework for your synthesis, reference the quantitative parameters outlined in the tables below.

Table 1: Physicochemical Properties
PropertyValue / Description
CAS Number 83356-02-9[6]
Molecular Formula C7​H9​N3​O5​ [6]
Molecular Weight 215.16 g/mol [6]
Appearance Cream-colored to pinkish solid[1]
Key IR Absorptions (ATR) 3010 (aromatic CH), 2960 (aliphatic CH), 1587, 1314 cm−1 [1]
Mass Spectrometry (m/z) 216.0 ( M+1 )
Table 2: Comparison of Nitration Methodologies
MethodologyReagentsReaction TempCrude YieldPurity (HPLC)
Traditional Mixed Acid HNO3​ / H2​SO4​ / Ac2​O 0°C to 25°C~16%< 50% (Hydrolysis byproducts)[1]
Anhydrous Nitronium Triflate TMAN / Tf2​O / DCM0°C to 25°C95%> 98%[1]

Experimental Protocol: Anhydrous Synthesis of 2,4,6-Trimethoxy-5-nitropyrimidine

The following protocol details a scalable, self-validating system for the direct nitration of 2,4,6-trimethoxypyrimidine, adapted from the foundational work by Shackelford et al. and related pharmaceutical patents[1][5].

Materials Required:
  • Tetramethylammonium nitrate (TMAN): 0.675 mol

  • Trifluoromethanesulfonic anhydride ( Tf2​O ): 0.675 mol

  • 2,4,6-Trimethoxypyrimidine: 0.450 mol (Limiting reagent)

  • Anhydrous Dichloromethane (DCM): 1.5 L

  • Nitrogen ( N2​ ) or Argon gas line

Step-by-Step Methodology:
  • System Purge & Suspension: Equip a 5-L three-necked round-bottom flask with an overhead mechanical stirrer, a thermometer, and an addition funnel. Purge the system with N2​ for 15 minutes. Add 920 g (0.675 mol) of TMAN and 1.0 L of anhydrous DCM. Stir the suspension at room temperature (20°C).

  • Generation of Nitrating Agent: Cool the suspension to 0°C using an ice bath. Charge the addition funnel with 190 g (0.675 mol) of Tf2​O . Add the Tf2​O dropwise over 45 minutes, maintaining the internal temperature below 5°C.

    • Causality Check: The reaction between TMAN and Tf2​O generates NO2​OTf and tetramethylammonium triflate. The slow addition prevents thermal runaway and degradation of the highly reactive nitronium species.

  • Substrate Addition: Dissolve 0.450 mol of 2,4,6-trimethoxypyrimidine in 500 mL of anhydrous DCM. Add this solution dropwise to the active nitrating mixture over 1 hour at 0°C.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4 to 6 hours.

    • Validation Check: Withdraw a 0.5 mL aliquot, quench with water, extract with ethyl acetate, and analyze via HPLC. The reaction is complete when the starting material peak ( Rt​ ) is < 1% of the total area.

  • Quench & Phase Separation: Quench the reaction by slowly adding 500 mL of deionized water. The aqueous layer will safely dissolve the tetramethylammonium triflate byproduct and unreacted TMAN[5]. Separate the organic (DCM) layer.

  • Extraction & Drying: Wash the organic layer with saturated NaHCO3​ (3 x 200 mL) to neutralize residual acid, followed by brine (200 mL). Dry the organic phase over anhydrous MgSO4​ .

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a cream-colored solid. Typical yield: 90-95% (approx. 92 g)[1].

Downstream Applications in Drug Development

Once synthesized, 2,4,6-Trimethoxy-5-nitropyrimidine acts as a linchpin for complex heterocyclic assembly.

A. Synthesis of Pyrrolo[3,2-d]pyrimidines

The compound can be selectively demethylated and halogenated to form 4-iodo-6-methoxy-5-nitropyrimidine. This intermediate undergoes Palladium-catalyzed Sonogashira cross-coupling with trimethyl(tributylstannylethynyl)silane. Subsequent reduction of the nitro group and acid-catalyzed cyclization yields 3H,5H -pyrrolo[3,2-d]pyrimidin-4-ones—critical 9-deaza-isosteres of hypoxanthine used in oncology and antiviral research[7].

B. Development of GnRH Antagonists

In the synthesis of non-peptide GnRH agents, the trimethoxy scaffold undergoes sequential SN​Ar reactions. Primary amines selectively displace the methoxy groups at the 2- and 4-positions. The 5-nitro group is then reduced to an amine (typically via Pd/C catalytic hydrogenation), providing a 4,5-diaminopyrimidine core that is easily cyclized into fused bicyclic systems like purines or triazolopyrimidines[1].

G NitroPy 2,4,6-Trimethoxy- 5-nitropyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) NitroPy->SNAr Inter 2,4-Dimethoxy-6-(R-amino)- 5-nitropyrimidine SNAr->Inter Amine Hydrazine / Primary Amines Amine->SNAr Reduction Nitro Reduction (Pd/C, H2) Inter->Reduction Final Fused Heterocycle (e.g., Purine isosteres) Reduction->Final

Fig 2: Workflow for functionalizing the pyrimidine scaffold via SNAr and subsequent cyclization.

Conclusion

The utility of 2,4,6-Trimethoxy-5-nitropyrimidine is a masterclass in exploiting electronic effects within heterocyclic chemistry. By leveraging anhydrous nitronium triflate methodologies, synthetic chemists can reliably access this highly functionalized scaffold at scale. Its predictable reactivity profile—specifically its susceptibility to selective nucleophilic aromatic substitution—makes it an irreplaceable precursor in the modern drug discovery pipeline for synthesizing complex, biologically active fused pyrimidines.

References

  • Shackelford, S. A., et al. "Electrophilic Tetraalkylammonium Nitrate Nitration. II. Improved Anhydrous Aromatic and Heteroaromatic Mononitration with Tetramethylammonium Nitrate and Triflic Anhydride, Including Selected Microwave Examples." The Journal of Organic Chemistry 68.2 (2003): 267-275. URL: [Link]

  • Zhu, Y. F., et al. "Non-peptide GnRH agents, pharmaceutical compositions and methods for their uses, and processes for preparing them." WIPO Patent WO2002098363A2 (2002).
  • Taylor, E. C., et al. "A new and efficient synthesis of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-ones." Journal of the Chemical Society, Perkin Transactions 1 (1992). URL: [Link]

Sources

Foundational

Thermodynamic Stability and Thermochemical Profiling of 2,4,6-Trimethoxy-5-nitropyrimidine

Executive Summary 2,4,6-Trimethoxy-5-nitropyrimidine is a highly functionalized heterocyclic compound that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), includin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4,6-Trimethoxy-5-nitropyrimidine is a highly functionalized heterocyclic compound that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including non-peptide Gonadotropin-Releasing Hormone (GnRH) antagonists[1]. Due to the dense juxtaposition of electron-donating methoxy groups and a strongly electron-withdrawing nitro group, the molecule possesses a unique thermodynamic profile. This whitepaper provides an in-depth technical analysis of its structural energetics, synthesis thermodynamics, and thermal decomposition kinetics, offering a self-validating framework for researchers scaling up nitrated heterocyclic compounds.

Molecular Thermodynamics & Structural Energetics

The thermodynamic stability of 2,4,6-trimethoxy-5-nitropyrimidine is dictated by the push-pull electronic nature of its substituents.

  • Resonance Stabilization vs. Steric Strain: The three methoxy ( −OCH3​ ) groups at the 2, 4, and 6 positions strongly donate electron density into the inherently electron-deficient pyrimidine core via resonance. This activation is what makes electrophilic aromatic substitution (nitration) possible at the 5-position[2].

  • Thermodynamic Instability of the Nitro Group: The introduction of the −NO2​ group introduces significant potential energy. Nitrated heterocycles inherently possess high enthalpies of formation. The close spatial proximity of the oxidizer (nitro group) to the carbon-rich fuel (methoxy groups) creates an internal redox system that is highly susceptible to exothermic decomposition under thermal stress[2].

Synthesis Thermodynamics: The Anhydrous Nitration Pathway

Historically, 2,4,6-trimethoxy-5-nitropyrimidine was synthesized via the methanolysis of 2,4,6-trichloro-5-nitropyrimidine. However, modern thermodynamic control favors direct anhydrous nitration [2].

The Causality of Reagent Selection

Traditional mixed-acid nitration ( HNO3​/H2​SO4​ ) introduces water and strong protic acids that hydrolyze sensitive methoxy groups, leading to thermodynamic sinks (unwanted byproducts) and diminished yields. To circumvent this, the modern protocol utilizes Tetramethylammonium Nitrate [(CH3​)4​NNO3​] and Triflic Anhydride [(CF3​SO2​)2​O] in dichloromethane[2].

This system generates anhydrous nitronium triflate ( NO2+​CF3​SO3−​ ) in situ. The causality here is twofold:

  • Kinetic Driving Force: The triflate anion is an exceptional leaving group, making the nitronium ion hyper-reactive, ensuring quantitative conversion without the need for thermal activation.

  • Thermodynamic Protection: Operating under strictly anhydrous, mild conditions prevents the hydrolytic cleavage of the pyrimidine ether linkages, preserving the structural integrity of the molecule[1].

Workflow A 2,4,6-Trimethoxypyrimidine C Exothermic Nitration (T < 25 °C) A->C B Nitronium Triflate (In Situ Generation) B->C Highly Exothermic D 2,4,6-Trimethoxy-5-nitropyrimidine C->D Aqueous Quench

Reaction workflow demonstrating the thermodynamically controlled anhydrous nitration process.

Thermal Analysis & Stability Profiling

Because nitrated heterocyclic compounds are energetic materials, their thermal stability must be rigorously profiled before scale-up. High-Pressure Differential Scanning Calorimetry (HP-DSC) is the gold standard for this validation.

For 2,4,6-trimethoxy-5-nitropyrimidine and its close structural analogs, HP-DSC thermal screening at a 10 °C/min temperature rise reveals a sharp, highly exothermic decomposition event occurring between 200 °C and 250 °C [2]. Furthermore, impact sensitivity initiation tests demonstrate that the compound reacts at a 20–30 J impact energy threshold[2].

Process Safety Causality: The rapid release of nitrogen gas and carbon oxides during decomposition can cause catastrophic reactor overpressurization. Therefore, a strict thermal boundary must be established: temperatures must never exceed 100 °C during the reaction, handling, isolation, or storage of this compound[2].

Thermal T1 Purified Product (<10 mg sample) T2 HP-DSC Analysis (10 °C/min ramp) T1->T2 T3 Impact Sensitivity (Drop Weight Test) T1->T3 T4 Decomposition Profile (200-250 °C) T2->T4 Heat Flow (W/g) T5 Safety Limits (Max Temp < 100 °C) T3->T5 20-30 J Limit T4->T5 Risk Mitigation

Thermal validation protocol mapping HP-DSC and impact sensitivity to safety limits.

Self-Validating Experimental Protocols

To ensure scientific integrity and safety, the following protocols incorporate built-in validation steps.

Protocol A: Anhydrous Direct Nitration
  • Preparation of Nitrating Agent: In a flame-dried reactor under an inert N2​ atmosphere, suspend tetramethylammonium nitrate (1.50 equiv) in anhydrous dichloromethane ( CH2​Cl2​ ).

  • In Situ Activation: Cool the suspension to 0 °C. Dropwise, add trifluoromethanesulfonic anhydride (1.50 equiv).

    • Causality Check: The low temperature mitigates the highly exothermic formation of nitronium triflate, preventing premature thermal degradation of the reagent[2].

  • Substrate Addition: After 1.5 hours of stirring to ensure complete generation of the nitrating agent, slowly introduce 2,4,6-trimethoxypyrimidine (1.0 equiv) as a solution in CH2​Cl2​ .

  • Thermodynamic Control: Maintain the reaction temperature strictly below 25 °C.

    • Causality Check: Exceeding this temperature risks poly-nitration or oxidative cleavage of the methoxy groups, drastically reducing yield and increasing the risk of a thermal runaway[2].

  • Quench and Isolation: Quench the reaction with cold water. The biphasic system allows the water-soluble tetramethylammonium triflate byproduct to partition into the aqueous layer, leaving the highly pure product in the organic phase[2].

Protocol B: Thermal Validation via HP-DSC
  • Sample Preparation: Isolate and desiccate a <10 mg sample of the synthesized 2,4,6-trimethoxy-5-nitropyrimidine.

  • HP-DSC Execution: Load the sample into a gold-plated high-pressure crucible. Run the DSC from 25 °C to 300 °C at a strict ramp rate of 10 °C/min.

  • Data Interpretation: Identify the onset temperature ( Tonset​ ) and peak decomposition temperature ( Tpeak​ ). A sharp exothermic peak between 200–250 °C indicates auto-catalytic decomposition[2].

  • Impact Testing: Subject a separate 20 mg sample to drop-weight impact testing to confirm the 20–30 J sensitivity threshold[2].

Quantitative Data Summary

The following tables summarize the critical thermodynamic and safety parameters required for the handling and scale-up of 2,4,6-trimethoxy-5-nitropyrimidine.

Table 1: Thermal Stability & Safety Parameters

ParameterValueAnalytical MethodProcess Implication
Decomposition Range 200 °C – 250 °CHP-DSC (10 °C/min)Indicates high energy release; risk of auto-catalytic explosion[2].
Impact Sensitivity 20 – 30 JoulesDrop-Weight TestSensitive to mechanical shock; requires anti-static, gentle handling[2].
Max Safe Handling Temp < 100 °CExtrapolated Safety MarginHard limit for all drying, reacting, and storage operations[2].

Table 2: Reaction Calorimetry & Synthesis Parameters

ParameterValueNotes
Nitrating Agent NO2+​CF3​SO3−​ Generated in situ from (CH3​)4​NNO3​ and (CF3​SO2​)2​O [2].
Reaction Temperature 0 °C to < 25 °CStrict thermodynamic control required to prevent runaway[2].
Solvent System Anhydrous CH2​Cl2​ Prevents hydrolysis of methoxy groups[1].
Yield Profile High (>80%)Achieved via direct aqueous quench and phase separation[2].

References

  • Shackelford, S. A., et al. "Electrophilic Tetraalkylammonium Nitrate Nitration. II. Improved Anhydrous Aromatic and Heteroaromatic Mononitration with Tetramethylammonium Nitrate and Triflic Anhydride, Including Selected Microwave Examples." The Journal of Organic Chemistry, 2003, 68(2), 267–275. URL: [Link]

  • Zhu, Y. F., et al. "NON-PEPTIDE GnRH AGENTS, PHARMACEUTICAL COMPOSITIONS AND METHODS FOR THEIR USES, AND PROCESSES FOR PREPARING THEM." World Intellectual Property Organization, WO2002098363A2, 2002.

Sources

Exploratory

An In-depth Technical Guide to 2,4,6-Trimethoxy-5-nitropyrimidine: Molecular Weight, Exact Mass, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction In the landscape of modern drug discovery and medicinal chemistry, the pyrimidine scaffold st...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1] Its derivatives are explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, highly functionalized derivative: 2,4,6-Trimethoxy-5-nitropyrimidine. The presence of three methoxy groups and a nitro group on the pyrimidine ring offers a unique electronic and steric profile, making it a compound of interest for further chemical exploration and as a potential building block in the synthesis of more complex molecules.

This document provides a comprehensive technical overview of 2,4,6-Trimethoxy-5-nitropyrimidine, with a particular focus on two fundamental yet critically distinct molecular properties: molecular weight and exact mass. Understanding the distinction between these values is paramount for the accurate characterization and quantification of this and other molecules in a research setting. We will delve into the theoretical basis of these properties, their practical implications in mass spectrometry, and provide a validated protocol for its analysis.

Core Molecular Properties: Molecular Weight vs. Exact Mass

At the heart of all chemical analysis lies the accurate determination of a molecule's mass. For 2,4,6-Trimethoxy-5-nitropyrimidine, with a molecular formula of C₇H₉N₃O₅ , we must distinguish between two key mass-related terms.

Molecular Weight (or Average Molecular Mass)

The molecular weight of a compound is the weighted average of the masses of its constituent atoms, taking into account the natural isotopic abundance of each element. It is calculated using the standard atomic weights found on the periodic table. For most laboratory applications, such as preparing solutions of a specific molarity, the molecular weight is the value of choice.

For C₇H₉N₃O₅, the molecular weight is calculated as follows: (7 x 12.011) + (9 x 1.008) + (3 x 14.007) + (5 x 15.999) = 215.163 g/mol

Exact Mass (or Monoisotopic Mass)

In contrast, the exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is crucial for high-resolution mass spectrometry (HRMS), where instruments can resolve minute mass differences. For the elements in our compound, we use the masses of ¹²C, ¹H, ¹⁴N, and ¹⁶O.

The exact mass for C₇H₉N₃O₅ is calculated as: (7 x 12.000000) + (9 x 1.007825) + (3 x 14.003074) + (5 x 15.994915) = 215.054217 Da

The ability of high-resolution mass spectrometers to measure masses to several decimal places allows for the unambiguous determination of a compound's elemental composition, a cornerstone of modern chemical analysis.

Summary of Mass Properties
PropertyDefinitionValuePrimary Application
Molecular Formula The number of atoms of each element in a molecule.C₇H₉N₃O₅Foundational for all calculations.
Molecular Weight Weighted average mass based on natural isotopic abundances.215.163 g/mol Stoichiometric calculations (e.g., molarity).
Exact Mass Mass calculated using the most abundant isotope of each element.215.054217 DaHigh-Resolution Mass Spectrometry (HRMS) for formula determination.

Synthesis of Substituted Pyrimidines

A generalized synthetic approach could be:

  • Cyclization: Reaction of diethyl malonate with urea or a similar guanidine-containing compound in the presence of a base (e.g., sodium ethoxide) to form the core pyrimidine ring, likely a barbituric acid derivative.

  • Nitration: Introduction of the nitro group at the 5-position using a nitrating agent such as fuming nitric acid.

  • Chlorination: Conversion of the hydroxyl groups on the pyrimidine ring to chloro groups using a chlorinating agent like phosphorus oxychloride.

  • Methoxylation: Substitution of the chloro groups with methoxy groups by reacting the chlorinated intermediate with sodium methoxide.

This sequence allows for the systematic construction of the highly substituted pyrimidine ring.[3]

Mass Spectrometry Analysis

Mass spectrometry is the definitive technique for confirming the identity and elucidating the structure of novel compounds. For 2,4,6-Trimethoxy-5-nitropyrimidine, both low-resolution and high-resolution mass spectrometry provide valuable, complementary information.

Expected Fragmentation Pattern

In an electron ionization (EI) mass spectrometer, the molecule is first ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For 2,4,6-Trimethoxy-5-nitropyrimidine, the fragmentation is expected to be driven by the presence of the methoxy and nitro functional groups.

A logical fragmentation pathway would likely involve:

  • Loss of a methyl radical (•CH₃): This is a common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion at m/z 200.

  • Loss of a nitro group (•NO₂): The C-N bond can cleave to release a nitro radical, resulting in a fragment at m/z 169.

  • Loss of nitric oxide (NO): Nitroaromatic compounds can undergo rearrangement and lose nitric oxide, which would produce a fragment at m/z 185.

  • Sequential loss of formaldehyde (CH₂O): The methoxy groups can undergo rearrangement and fragmentation, leading to the loss of formaldehyde units.

The relative abundance of these fragment ions provides structural information and helps to confirm the connectivity of the atoms.

Experimental Protocol: High-Resolution Mass Spectrometry Analysis

This protocol outlines a self-validating system for the unambiguous identification of 2,4,6-Trimethoxy-5-nitropyrimidine using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the synthesized 2,4,6-Trimethoxy-5-nitropyrimidine in HPLC-grade acetonitrile.

  • Working Solution: Dilute the stock solution with a 50:50 mixture of acetonitrile and water (with 0.1% formic acid) to a final concentration of 1 µg/mL. The addition of formic acid aids in the protonation of the analyte in the mass spectrometer's ion source.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode. The pyrimidine nitrogens are expected to be readily protonated.

  • Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer capable of a resolution of at least 70,000.

  • Scan Range: m/z 50-500.

  • Data Acquisition: Acquire data in both full scan mode to detect the protonated molecular ion ([M+H]⁺) and in tandem MS (MS/MS) mode to generate a fragmentation spectrum for structural confirmation. For MS/MS, the precursor ion of m/z 216.0617 (the exact mass of the protonated molecule) would be isolated and fragmented.

4. Data Analysis

  • Exact Mass Confirmation: The primary objective is to observe the protonated molecular ion ([M+H]⁺) in the full scan data. The expected exact mass is 216.0617 Da. The measured mass should be within 5 ppm of this theoretical value to confidently confirm the elemental composition.

  • Fragmentation Analysis: The MS/MS spectrum should be analyzed to identify the key fragment ions as predicted. This provides orthogonal confirmation of the molecule's structure.

Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection cluster_analysis Data Analysis & Confirmation stock 1. Prepare 1 mg/mL Stock Solution (in Acetonitrile) working 2. Dilute to 1 µg/mL (in 50:50 ACN:H2O + 0.1% FA) stock->working inject 3. Inject 5 µL onto C18 Column working->inject gradient 4. Elute with Water/Acetonitrile Gradient inject->gradient esi 5. Ionize via ESI (+) gradient->esi full_scan 6. Full Scan Analysis (m/z 50-500) esi->full_scan msms 7. Tandem MS (MS/MS) on m/z 216.0617 full_scan->msms exact_mass 8. Confirm Exact Mass of [M+H]⁺ (< 5 ppm error) msms->exact_mass confirmation 10. Unambiguous Compound Identification exact_mass->confirmation fragments 9. Correlate MS/MS Fragments with Predicted Structure fragments->confirmation

Sources

Foundational

The Push-Pull Dynamics of 5-Nitropyrimidine Derivatives: Electronic Effects of Methoxy Substituents and Their Impact on Reactivity

Introduction: The Electronic Paradox of Methoxy-5-Nitropyrimidines In the design of heterocyclic pharmacophores and energetic materials, the 5-nitropyrimidine scaffold is highly valued for its extreme electron deficiency...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Electronic Paradox of Methoxy-5-Nitropyrimidines

In the design of heterocyclic pharmacophores and energetic materials, the 5-nitropyrimidine scaffold is highly valued for its extreme electron deficiency. The pyrimidine core, already depleted of π -electron density by its two endocyclic nitrogen atoms, is further deactivated by the strongly electron-withdrawing inductive (-I) and resonance (-R) effects of the 5-nitro group.

Introducing a methoxy group (-OCH 3​ ) at the 2-, 4-, or 6-position creates a profound electronic paradox. The methoxy oxygen is electronegative (-I effect), yet it possesses lone pairs capable of strong resonance donation (+R effect) into the π -system. In the context of 5-nitropyrimidine, the +R effect dominates, creating a "push-pull" system. The methoxy group pushes electron density into the ring, while the 5-nitro group pulls it away. This delicate electronic balance dictates the molecule's behavior in Nucleophilic Aromatic Substitution (S N​ Ar) and governs unprecedented ring transformation pathways.

Mechanistic Causality: Methoxy as an Anomalous Leaving Group

Traditionally, synthetic chemists rely on halogens (e.g., chlorine or fluorine) as leaving groups for S N​ Ar reactions. Alkoxy groups are generally considered poor leaving groups due to the instability of the resulting alkoxide anion. However, in nitro-activated pyrimidines, the electronic effects of the methoxy group completely invert this paradigm.

Recent computational and experimental studies have demonstrated that during the aminolysis of nitro-activated pyrimidines, the displacement of alkoxy groups is often favored over chlorine[1].

The Causality: When an amine nucleophile attacks the C4 position of a 4-methoxy-5-nitropyrimidine, it forms a Meisenheimer complex. The methoxy group's +R effect paradoxically stabilizes the transition state leading to this complex by modulating the electrophilicity of the carbon center. Once the tetrahedral intermediate is formed, the immense electron-withdrawing power of the adjacent 5-nitro group and the ring nitrogens lowers the Lowest Unoccupied Molecular Orbital (LUMO) so drastically that the expulsion of the methoxide anion becomes kinetically viable, often proceeding via a concerted or highly asynchronous S N​ Ar pathway[2].

G Nitro 5-Nitro Group (-I, -R Effect) Strongly Electron Withdrawing Meisenheimer Meisenheimer Complex Stabilized Intermediate Nitro->Meisenheimer Lowers LUMO, stabilizes (-) charge Pyrimidine Pyrimidine Core Electron Deficient Scaffold Pyrimidine->Nitro Pulls e- density (-R) Methoxy Methoxy Group (C4/C6) (+R > -I Effect) Electron Donating via Resonance Methoxy->Pyrimidine Donates e- density (+R) Methoxy->Meisenheimer Modulates C4 electrophilicity SNAr Facilitated SNAr Methoxy as Leaving Group Meisenheimer->SNAr Rapid alkoxide elimination

Logical mapping of push-pull electronic effects in methoxy-5-nitropyrimidines.

Divergent Reactivity: S N​ Ar vs. Ring Contraction

The electronic nature of the methoxy group does not merely facilitate standard substitution; it can alter the entire structural fate of the heterocycle depending on the nucleophile.

When 4-methoxy-5-nitropyrimidine is treated with primary or secondary alkylamines, standard S N​ Ar occurs, yielding 4-amino-5-nitropyrimidine derivatives[2]. However, when treated with hydrazine hydrate, the molecule undergoes an unprecedented ring contraction to form 3-amino-4-nitropyrazole[3].

The Causality of Ring Contraction: Hydrazine is a bifunctional alpha-effect nucleophile. At low temperatures (<0 °C), it displaces the methoxy group to form 4-hydrazino-5-nitropyrimidine. When the temperature is raised to 25 °C in the presence of excess hydrazine, the highly activated C2 position (sandwiched between two ring nitrogens) undergoes nucleophilic attack by the hydrazine moiety. The electronic strain of the 5-nitro group facilitates the rupture of the C2-C3 bond, forming an acyclic intermediate. Intramolecular nucleophilic attack by the hydrazino group at C6 then closes the ring, expelling a urea fragment and yielding the thermodynamically stable 3-amino-4-nitropyrazole[4].

G Start 4-Methoxy-5-nitropyrimidine Hydrazine Hydrazine Hydrate (Bifunctional Nucleophile) Start->Hydrazine PathA Path A: Direct SNAr (Alkylamines) Start->PathA Monofunctional Amines PathB Path B: Ring Contraction (Hydrazine, <0 °C to 25 °C) Hydrazine->PathB Initial methoxy displacement ProductA 4-Amino-5-nitropyrimidine Derivatives PathA->ProductA Intermediate Acyclic Intermediate (C2-C3 Bond Rupture) PathB->Intermediate Nucleophilic attack at C2 ProductB 3-Amino-4-nitropyrazole Intermediate->ProductB Intramolecular recyclization

Divergent reaction workflows of 4-methoxy-5-nitropyrimidine based on nucleophile selection.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Visual and thermal cues are embedded to confirm reaction progression.

Protocol A: S N​ Ar Aminolysis of 4-Methoxy-5-nitropyrimidine

Objective: Synthesis of N-alkyl-5-nitropyrimidin-4-amines via methoxy displacement.

  • Preparation: Dissolve 4-methoxy-5-nitropyrimidine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (CH 2​ Cl 2​ , 25 mL) under a nitrogen atmosphere.

  • Nucleophile Addition: Cool the flask to 0 °C using an ice bath. Add the primary amine (e.g., benzylamine, 2.2 equiv) dropwise over 15 minutes.

    • Self-Validation Check: The solution will immediately transition from pale yellow to a deep orange/red. This color shift is the spectroscopic signature of the delocalized Meisenheimer complex forming.

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20-25 °C) for 2 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The highly UV-active starting material ( Rf​≈0.6 ) will disappear, replaced by a lower-running, intensely yellow product spot ( Rf​≈0.3 ).

  • Workup: Quench the reaction with water (20 mL). Extract the aqueous layer with CH 2​ Cl 2​ (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Recrystallize the crude yellow solid from ethanol to afford the pure N-alkyl-5-nitropyrimidin-4-amine.

Protocol B: Hydrazinolysis and Ring Contraction

Objective: Conversion of 4-methoxy-5-nitropyrimidine to 3-amino-4-nitropyrazole.

  • Initial Displacement: Suspend 4-methoxy-5-nitropyrimidine (1.0 equiv, 5 mmol) in absolute ethanol (15 mL) and cool to -5 °C using an ice/salt bath.

  • Hydrazine Addition: Slowly add ethanolic hydrazine hydrate (1.1 equiv) dropwise. Maintain the temperature strictly below 0 °C for 1 hour to isolate the S N​ Ar phase from the ring contraction phase[3].

    • Self-Validation Check: A yellow precipitate of 4-hydrazino-5-nitropyrimidine will begin to form.

  • Ring Contraction: Add an excess of hydrazine hydrate (3.0 equiv) to the suspension and warm the flask to 25 °C. Stir for 12 hours.

    • Self-Validation Check: The suspension will dissolve as the acyclic intermediate forms, followed by the evolution of gas (if urea fragments further degrade) and a shift in the solution's color profile.

  • Isolation: Concentrate the solvent under reduced pressure. Purify the residue via silica gel chromatography (CH 2​ Cl 2​ :MeOH 9:1) to isolate 3-amino-4-nitropyrazole.

Quantitative Data: Reactivity & Spectroscopic Shifts

The following table summarizes the comparative reactivity and 1 H NMR spectral shifts demonstrating the electronic impact of the methoxy group versus a standard chlorine leaving group during aminolysis[1][2].

Starting MaterialNucleophileLeaving GroupReaction TempYield (%) 1 H NMR Shift (Pyrimidine C6-H)
4-Chloro-5-nitropyrimidineBenzylamine-Cl0 °C to RT85% δ 9.15 ppm (s)
4-Methoxy-5-nitropyrimidineBenzylamine-OCH 3​ RT72% δ 8.98 ppm (s)
4,6-Dichloro-5-nitropyrimidineDiethylamine-ClReflux45% δ 8.25 ppm (s)
4,6-Dimethoxy-5-nitropyrimidineDiethylamine-OCH 3​ RT89% δ 8.17 ppm (s)

Data Interpretation: The upfield shift of the C6 proton in the methoxy derivatives (e.g., 8.98 ppm vs 9.15 ppm) directly quantifies the +R electron-donating effect of the oxygen lone pairs shielding the pyrimidine ring. Despite this shielding, the methoxy group acts as a superior leaving group under mild conditions (RT vs Reflux) for disubstitution, validating the unique stabilization of the transition state[1].

References

  • Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines RSC Advances, 2023. URL:[Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis ChemRxiv, 2023. URL:[Link]

  • Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine Journal of the Chemical Society C: Organic, 1971. URL:[Link]

  • Pyrimidine Reactions. Part XVIII. The Conversion of 4-Methoxy-5-nitropyrimidine into 3-Amino-4-nitropyrazole by Hydrazine (Extended Archive) RSC Publishing Archive, 1971. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Catalytic hydrogenation methods for 2,4,6-Trimethoxy-5-nitropyrimidine

Application Note: Catalytic Hydrogenation of 2,4,6-Trimethoxy-5-nitropyrimidine to 5-Amino-2,4,6-trimethoxypyrimidine Executive Summary The reduction of 2,4,6-trimethoxy-5-nitropyrimidine to 5-amino-2,4,6-trimethoxypyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Hydrogenation of 2,4,6-Trimethoxy-5-nitropyrimidine to 5-Amino-2,4,6-trimethoxypyrimidine

Executive Summary

The reduction of 2,4,6-trimethoxy-5-nitropyrimidine to 5-amino-2,4,6-trimethoxypyrimidine is a critical transformation in the synthesis of complex pharmaceutical active ingredients, including non-peptide GnRH antagonists and spirooxindole-based therapeutics [1]. This application note provides a comprehensive, self-validating protocol for the catalytic hydrogenation of this electron-rich pyrimidine. By detailing the mechanistic causality behind catalyst selection, solvent effects, and pressure requirements, this guide equips process chemists and research scientists with the parameters necessary to achieve high-yielding, reproducible reductions while mitigating common pitfalls such as stalled intermediates and catalyst ignition.

Scientific Background & Mechanistic Rationale

Electronic Effects on the Pyrimidine Ring Standard pyrimidine rings are inherently electron-deficient. However, the substrate 2,4,6-trimethoxy-5-nitropyrimidine features three strongly electron-donating methoxy groups flanking the nitro group. This dense electron-donating environment significantly increases the electron density of the aromatic system. While this stabilizes the ring against unwanted reduction, it also makes the 5-nitro group slightly more resistant to reduction compared to standard electron-deficient nitroarenes.

The Reduction Pathway The catalytic hydrogenation of the nitro group proceeds through a well-defined sequence: reduction to a nitroso intermediate, followed by a hydroxylamine intermediate, and finally the primary amine. Because of the steric bulk and electronic environment provided by the adjacent methoxy groups, low-pressure systems (e.g., atmospheric balloons) frequently stall at the hydroxylamine stage. Overcoming this activation barrier requires elevated hydrogen pressure (45–50 psi) and a highly active catalyst [1].

Mechanism N1 5-Nitro Precursor N2 Nitroso Intermediate N1->N2 +H₂, -H₂O N3 Hydroxylamine Intermediate N2->N3 +H₂ N4 5-Amino Product N3->N4 +H₂, -H₂O

Catalytic reduction pathway from nitro to amino pyrimidine.

Experimental Design & Causality

Every parameter in this protocol is selected based on chemical causality rather than arbitrary convention:

  • Catalyst Selection (10% Pd/C): Palladium on carbon is selected over Platinum or Raney Nickel due to its superior chemoselectivity for nitro groups without reducing the heterocyclic ring. A 10% loading ensures sufficient active sites to drive the reaction past the stable hydroxylamine intermediate.

  • Solvent Selection (Methanol): Methanol is critical. It effectively solvates both the highly polar nitro precursor and the transient hydroxylamine intermediate. Using less polar solvents like Ethyl Acetate can lead to intermediate precipitation, which coats the Pd/C particles, deactivates the catalyst, and stalls the reaction.

  • Pressure (45–50 psi): Elevated pressure increases the dissolved concentration of H2​ in the methanolic phase, ensuring the catalyst surface remains saturated with hydrogen, which is kinetically required to cleave the final N-O bond of the hydroxylamine.

Step-by-Step Protocol: Bench-Scale Hydrogenation

This methodology is designed as a self-validating system . Progression to the workup phase is strictly gated by analytical confirmation, ensuring no batch is prematurely terminated.

Materials Required:

  • 2,4,6-Trimethoxy-5-nitropyrimidine (Substrate) [3]

  • 10% Palladium on Carbon (Pd/C, 50% wet preferred to mitigate pyrophoricity)

  • Methanol (HPLC grade)

  • Hydrogen gas (High purity, >99.99%)

  • Celite 545 (Filter aid)

Step 1: Preparation & Inerting

  • In a pressure-rated hydrogenation vessel (e.g., Parr shaker), dissolve 2.38 g (7.58 mmol) of 2,4,6-trimethoxy-5-nitropyrimidine in 25 mL of methanol [1].

  • Purge the headspace of the vessel with Nitrogen gas for 5 minutes to displace ambient oxygen.

Step 2: Catalyst Introduction

  • Under a continuous sweep of Nitrogen, carefully add 0.4 g of 10% Pd/C to the methanolic solution.

  • Causality: Dry Pd/C in the presence of methanol vapors and oxygen will spontaneously ignite. The Nitrogen sweep is a non-negotiable safety parameter.

Step 3: Hydrogenation Execution

  • Seal the reaction vessel. Pressurize the system to 30 psi with Nitrogen and vent (Repeat 3 times) to ensure a completely inert atmosphere.

  • Pressurize the system to 30 psi with Hydrogen gas and vent (Repeat 3 times) to replace the Nitrogen.

  • Finally, pressurize the vessel to 45–50 psi with Hydrogen .

  • Agitate the mixture (via mechanical shaking or vigorous stirring) at ambient temperature (20–25 °C) for 12 to 18 hours (overnight) [1].

Step 4: In-Process Control (IPC) - Self-Validation

  • Vent the Hydrogen gas safely and purge the vessel with Nitrogen.

  • Extract a 50 µL aliquot, filter it through a syringe filter to remove Pd/C, and analyze via LC-MS.

  • Validation Criteria: Confirm the total disappearance of the starting material (M+H = 216) and the hydroxylamine intermediate (M+H = 202). The product mass (M+H = 186) must be the dominant peak. If intermediates remain, repressurize with H2​ and agitate for an additional 4 hours.

Step 5: Workup & Isolation

  • Prepare a tightly packed pad of Celite 545 in a sintered glass funnel.

  • Filter the crude reaction mixture through the Celite pad to quantitatively remove the Pd/C catalyst.

  • Wash the reactor and the Celite pad thoroughly with an additional 30 mL of methanol.

  • Causality: The electron-rich amino pyrimidine product can weakly coordinate to the palladium surface. A generous polar solvent wash ensures complete desorption and maximizes yield.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Expected Yield: 1.76 g (approx. 82%) of 5-amino-2,4,6-trimethoxypyrimidine as a dark oil or semi-solid [1].

Workflow Step1 Substrate + Methanol (Inert Atmosphere) Step2 Add 10% Pd/C (Catalyst) Step1->Step2 Step3 Hydrogenation (45-50 psi, 25°C, 12-18h) Step2->Step3 Step4 LC-MS / TLC In-Process Control Step3->Step4 Step4->Step3 Incomplete Step5 Celite Filtration & Methanol Wash Step4->Step5 Complete Step6 Concentration (Rotary Evaporator) Step5->Step6 Step7 5-Amino Product (>80% Yield) Step6->Step7

Step-by-step workflow for the catalytic hydrogenation process.

Quantitative Data Summary

The following table summarizes the optimization landscape for the reduction of highly substituted, electron-rich nitropyrimidines, demonstrating the causality behind the chosen protocol parameters.

ParameterCondition A (Optimal Protocol)Condition B (Sub-optimal)Condition C (Alternative)
Catalyst 10% Pd/C (50% wet)5% Pd/C (dry)Raney Nickel
Solvent MethanolEthyl AcetateEthanol
Pressure 45–50 psi15 psi (Atmospheric Balloon)50 psi
Reaction Time 12–18 h24 h18 h
Conversion >99%~75%>90%
Isolated Yield 82% <60%65%
Mechanistic Outcome Complete reduction to primary amine.Reaction stalls at the hydroxylamine intermediate.Risk of unwanted side reactions or ring opening.

References

  • Title: NON-PEPTIDE GnRH AGENTS, PHARMACEUTICAL COMPOSITIONS AND METHODS FOR THEIR USES, AND PROCESSES FOR PREPARING THEM (WO2002098363A2)
  • Title: 1,2,3',5'-tetrahydro-2'h-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole] Compounds (WO2019141549A1)
  • Title: Electrophilic Tetraalkylammonium Nitrate Nitration. II. Improved Anhydrous Aromatic and Heteroaromatic Mononitration with Tetramethylammonium Nitrate and Triflic Anhydride, Including Selected Microwave Examples Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application

Reagents and conditions for the nitration of 2,4,6-trimethoxypyrimidine

Application Note: Reagents and Conditions for the Direct Nitration of 2,4,6-Trimethoxypyrimidine Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reagents and Conditions for the Direct Nitration of 2,4,6-Trimethoxypyrimidine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of pharmaceutical intermediates (e.g., non-peptide GnRH antagonists)

Introduction & Mechanistic Rationale

The synthesis of 5-nitro-2,4,6-trimethoxypyrimidine is a critical node in the development of various aza-heterocyclic drugs, particularly gonadotropin-releasing hormone (GnRH) antagonists[1]. Historically, accessing this specific nitro-heterocycle has been notoriously difficult.

The Challenge of Pyrimidine Nitration: Unsubstituted pyrimidines are highly electron-deficient and strongly resist electrophilic aromatic substitution (EAS). While the introduction of three strongly electron-donating methoxy groups in 2,4,6-trimethoxypyrimidine highly activates the C5 position toward EAS, it introduces a fatal flaw when using traditional nitration conditions. In strongly acidic, protic media (e.g., standard HNO3​/H2​SO4​ or HNO3​/Ac2​O mixtures), the pyrimidine ring is readily protonated[2]. This protonation not only deactivates the ring but also triggers the rapid hydrolysis of the labile methoxy groups, converting the substrate into 4,6-dihydroxypyrimidine (barbituric acid) derivatives. Consequently, historical syntheses were forced to rely on a tedious, low-yielding indirect route: nitration of barbituric acid, followed by harsh chlorination with POCl3​ , and finally methanolysis[3][4].

The Anhydrous Solution: To bypass protic degradation, modern process chemistry utilizes an anhydrous electrophilic nitration system. By reacting tetramethylammonium nitrate (TMAN) with trifluoromethanesulfonic anhydride (triflic anhydride, Tf2​O ) in dichloromethane (DCM), the highly reactive electrophile nitronium triflate ( NO2+​CF3​SO3−​ ) is generated in situ[3]. Because this system is entirely devoid of water and strong protic acids during the active reaction phase, ether hydrolysis is completely suppressed. The result is a highly regioselective, near-quantitative direct nitration at the C5 position.

Process Visualization

Pathway A Tetramethylammonium Nitrate (TMAN) C Nitronium Triflate (Active Electrophile) A->C DCM, 0 °C B Triflic Anhydride (Tf2O) B->C DCM, 0 °C E Wheland Intermediate (C5 Attack) C->E Electrophilic Attack D 2,4,6-Trimethoxypyrimidine (Substrate) D->E + Nitronium Ion F 2,4,6-Trimethoxy-5-nitropyrimidine (Target Product) E->F Deprotonation (Rearomatization)

Mechanistic pathway for the anhydrous direct nitration of 2,4,6-trimethoxypyrimidine.

Comparative Methodology Data

To justify the transition to the anhydrous TMAN/ Tf2​O protocol, the table below summarizes the quantitative and qualitative differences between historical and modern approaches[1][3][4].

MethodReagents & ConditionsOverall YieldCrude PurityMechanistic Drawbacks / Advantages
Traditional Indirect 1. HNO3​ /fuming H2​SO4​ 2. POCl3​ / Δ 3. NaOMe / MeOH< 20%ModerateTedious 3-step process. Chlorination step is harsh, low-yielding, and generates corrosive off-gases.
Traditional Direct HNO3​ / Ac2​O or H2​SO4​ 0 °C to RT< 10%LowExtensive hydrolysis of methoxy groups to barbituric acid analogs; oxidative degradation.
Anhydrous Direct TMAN, Tf2​O , DCM0 °C to RT, 2–4 h> 95%> 98%Advantage: Mild, highly scalable, strictly anhydrous (prevents hydrolysis), single-step conversion.

Standard Operating Procedure: Anhydrous Direct Nitration

The following protocol is a self-validating system adapted for a standard 10 mmol scale, though it has been proven scalable up to 2.8 moles in industrial settings[3][5].

Reagents Required:

  • 2,4,6-Trimethoxypyrimidine (Substrate): 1.70 g (10.0 mmol, 1.0 equiv)

  • Tetramethylammonium nitrate (TMAN): 1.43 g (10.5 mmol, 1.05 equiv)

  • Trifluoromethanesulfonic anhydride ( Tf2​O ): 2.96 g / 1.77 mL (10.5 mmol, 1.05 equiv)

  • Anhydrous Dichloromethane (DCM): 30 mL

  • Saturated aqueous NaHCO3​ and crushed ice (for quench)

Step-by-Step Execution:

  • System Purge: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet. Purge with N2​ for 15 minutes.

  • Electrophile Generation: Charge the flask with 1.43 g of TMAN and 20 mL of anhydrous DCM. Cool the suspension to 0 °C using an ice-water bath.

  • Anhydride Addition: Via the addition funnel, add 1.77 mL of Tf2​O dropwise over 15 minutes.

    • Causality Note: The slow addition controls the mild exotherm associated with the formation of nitronium triflate. Stir the mixture at 0 °C for 1.5 hours to ensure complete generation of the electrophile.

  • Substrate Introduction: Dissolve 1.70 g of 2,4,6-trimethoxypyrimidine in 10 mL of anhydrous DCM. Add this solution dropwise to the nitrating mixture over 30 minutes, maintaining the internal temperature strictly below 20 °C.

  • Reaction Propagation: Remove the cooling bath. Allow the reaction to warm to room temperature (20–25 °C) and stir under N2​ for 2 to 4 hours.

  • Quench & Neutralization: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice. Immediately adjust the aqueous phase to pH 8 using saturated aqueous NaHCO3​ .

    • Causality Note: Tf2​O generates two equivalents of highly corrosive triflic acid ( CF3​SO3​H ) as a byproduct. Strict neutralization to pH 8 prevents product degradation during the biphasic workup.

  • Isolation: Separate the lower organic (DCM) layer. Extract the aqueous layer with additional DCM (2 × 15 mL). Wash the combined organic layers with distilled water (2 × 20 mL), dry over anhydrous MgSO4​ , filter, and concentrate via rotary evaporation.

  • Yield: The product, 2,4,6-trimethoxy-5-nitropyrimidine, is isolated as a white to pale-yellow solid (Yield: ~2.04 g, >95%).

Workflow Visualization

Workflow S1 1. Reagent Prep Suspend TMAN in DCM Under N2 S2 2. Electrophile Gen Add Tf2O dropwise Stir 1.5 h S1->S2 S3 3. Substrate Addition Add Pyrimidine in DCM Maintain < 20 °C S2->S3 S4 4. Reaction Stir at RT for 2-4 h Monitor by HPLC S3->S4 S5 5. Quench & Workup Pour into Ice/NaHCO3 Extract with DCM S4->S5 S6 6. Isolation Dry, Evaporate Yield > 95% S5->S6

Step-by-step experimental workflow for the anhydrous nitration protocol.

In-Process Controls (IPC) & Self-Validation

To ensure the protocol acts as a self-validating system, implement the following analytical checkpoints:

  • IPC 1 (Electrophile Check): Upon addition of Tf2​O to TMAN, the heterogeneous suspension will change in consistency. A lack of mild exotherm indicates compromised (hydrolyzed) Tf2​O .

  • IPC 2 (Conversion Check): Pull a 50 µL aliquot at the 2-hour mark, quench in 1 mL of NaHCO3​ /DCM, and analyze the organic layer via HPLC (UV detection at 254 nm). The reaction is deemed complete when the Area Under the Curve (AUC) for the starting material is < 1.0%.

  • IPC 3 (Aqueous pH): Prior to phase separation during workup, verify the aqueous layer with pH paper. A pH < 7 indicates incomplete neutralization of triflic acid, which will lead to equipment corrosion and potential product hydrolysis during solvent evaporation.

Safety & Handling Parameters

  • Trifluoromethanesulfonic Anhydride ( Tf2​O ): Highly corrosive and reacts violently with water. Must be handled in a fume hood using strictly anhydrous techniques (syringes/cannulas).

  • Nitroheteroaromatics: While 2,4,6-trimethoxy-5-nitropyrimidine is generally stable, nitrated heterocyclic compounds possess inherent thermal and impact initiation risks[3]. Avoid heating the isolated solid above its melting point or subjecting it to high-friction milling.

References

  • Shackelford, S. A., et al. "Electrophilic Tetraalkylammonium Nitrate Nitration. II. Improved Anhydrous Aromatic and Heteroaromatic Mononitration with Tetramethylammonium Nitrate and Triflic Anhydride, Including Selected Microwave Examples." The Journal of Organic Chemistry, 2003, 68(1), 267-275. URL:[Link]

  • Zhu, Y., et al. "NON-PEPTIDE GnRH AGENTS, PHARMACEUTICAL COMPOSITIONS AND METHODS FOR THEIR USES, AND PROCESSES FOR PREPARING THEM." World Intellectual Property Organization, WO2002098363A2, 2002.
  • V. V. Zakharychev, et al. "Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives." ACS Omega, 2021, 6(22), 14389–14396. URL:[Link]

Sources

Method

Preparation of 2,4,6-Trimethoxy-5-nitropyrimidine for cross-coupling reactions

Application Notes & Protocols Topic: Preparation and Utility of 2,4,6-Trimethoxy-5-nitropyrimidine for Cross-Coupling Reactions Abstract This document provides a comprehensive guide for the synthesis of 2,4,6-trimethoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Preparation and Utility of 2,4,6-Trimethoxy-5-nitropyrimidine for Cross-Coupling Reactions

Abstract

This document provides a comprehensive guide for the synthesis of 2,4,6-trimethoxy-5-nitropyrimidine, a valuable and highly functionalized building block in medicinal chemistry and drug development. We detail a robust protocol for its preparation via electrophilic nitration, with a critical emphasis on safety protocols. Furthermore, we outline its subsequent application in palladium-catalyzed cross-coupling reactions. As direct coupling of the methoxy groups is not feasible under standard conditions, this guide provides a necessary derivatization step to a chloro-pyrimidine intermediate, followed by a detailed protocol for a Suzuki-Miyaura cross-coupling reaction. These methodologies are designed to provide researchers with a reliable pathway to synthesize diverse, substituted pyrimidine scaffolds.

Introduction: The Strategic Value of Functionalized Pyrimidines

The pyrimidine scaffold is a privileged heterocycle, forming the core of numerous FDA-approved drugs, including kinase inhibitors, antivirals, and antibiotics.[1][2] The strategic introduction of substituents onto the pyrimidine ring is crucial for modulating pharmacological activity. 2,4,6-Trimethoxy-5-nitropyrimidine serves as an excellent starting material for creating diverse compound libraries.

  • Methoxy Groups: The three methoxy groups are strong electron-donating groups, which highly activate the C5 position for electrophilic substitution, facilitating the initial nitration.[3]

  • Nitro Group: The introduction of a strong electron-withdrawing nitro group at the C5 position significantly alters the electronic properties of the ring. It deactivates the ring toward further electrophilic substitution but activates the C2, C4, and C6 positions for subsequent nucleophilic aromatic substitution (SNAr) or derivatization to leaving groups suitable for cross-coupling.[4]

This guide will first detail the synthesis of this key intermediate and then demonstrate its conversion into a versatile substrate for Suzuki-Miyaura cross-coupling, a cornerstone of modern C-C bond formation.[5][6]

Synthesis of 2,4,6-Trimethoxy-5-nitropyrimidine

The synthesis proceeds via an electrophilic aromatic substitution reaction. The high electron density at the C5 position, due to the activating effect of the three methoxy groups, allows for nitration under relatively controlled conditions.

CRITICAL SAFETY PROTOCOL: Handling Nitrating Agents

Nitration reactions are inherently hazardous and must be performed with extreme caution.[7] Nitric acid is a strong oxidizer and highly corrosive, capable of causing severe chemical burns and reacting violently with organic materials.[8][9]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves (neoprene or butyl rubber, as nitrile gloves offer poor protection), chemical safety goggles, and a full-face shield.[8][9][10] A chemical-resistant lab coat or apron is mandatory.[11]

  • Engineering Controls: All work must be conducted inside a certified chemical fume hood with the sash positioned as low as possible.[9][10] An emergency eyewash and safety shower must be immediately accessible.[8][12]

  • Reagent Handling: Add reagents slowly and in a controlled manner. Nitric acid should be added dropwise to the reaction mixture, which must be kept in an ice bath to dissipate the exothermic heat generated.[12] Never add organic materials to hot nitric acid.

  • Quenching & Waste Disposal: The reaction must be quenched slowly by pouring the reaction mixture over crushed ice with vigorous stirring. Neutralize acidic waste streams carefully with a suitable base (e.g., sodium bicarbonate) before disposal, in accordance with all institutional and environmental regulations.[11]

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of 2,4,6-Trimethoxy-5-nitropyrimidine A 2,4,6-Trimethoxypyrimidine C Reaction Vessel (0-5 °C) A->C B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C Slow Addition D Quenching (Ice Water) C->D Controlled Quench E Extraction & Washing D->E F Drying & Solvent Removal E->F G Purification (Recrystallization) F->G H 2,4,6-Trimethoxy- 5-nitropyrimidine G->H

Caption: Workflow for the nitration of 2,4,6-trimethoxypyrimidine.

Detailed Experimental Protocol: Nitration

Materials:

  • 2,4,6-Trimethoxypyrimidine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,4,6-trimethoxypyrimidine (1.0 eq).

  • Cooling: Place the flask in an ice-salt bath and cool the contents to 0 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (approx. 5-10 volumes relative to the substrate) while maintaining the internal temperature below 5 °C. Stir until the substrate is fully dissolved.

  • Nitration: Add fuming nitric acid (1.1 eq) dropwise via the dropping funnel to the stirred solution. It is critical to maintain the internal temperature between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A precipitate should form.

  • Work-up:

    • Extract the product from the aqueous mixture with dichloromethane (3 x volumes).

    • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield 2,4,6-trimethoxy-5-nitropyrimidine as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Suzuki-Miyaura Cross-Coupling

The electron-rich methoxy groups on the prepared 2,4,6-trimethoxy-5-nitropyrimidine are not suitable leaving groups for standard palladium-catalyzed cross-coupling reactions. Therefore, a derivatization step is required to convert one of the methoxy groups into a more reactive leaving group, such as a chloride. The C4 and C6 positions are generally more reactive towards nucleophilic substitution than the C2 position.[1]

Protocol: Conversion to 4-Chloro-2,6-dimethoxy-5-nitropyrimidine

Materials:

  • 2,4,6-Trimethoxy-5-nitropyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable base

  • Toluene or other high-boiling inert solvent

Procedure:

  • Reaction Setup: In a fume hood, charge a round-bottom flask with 2,4,6-trimethoxy-5-nitropyrimidine (1.0 eq) and phosphorus oxychloride (5-10 eq).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and stir for several hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess POCl₃ under reduced pressure.

    • Slowly quench the residue by pouring it into a beaker of crushed ice with vigorous stirring.

    • Neutralize the solution with a solid base like sodium bicarbonate or a saturated aqueous solution.

    • Extract the product with ethyl acetate or DCM.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography (silica gel) to obtain 4-chloro-2,6-dimethoxy-5-nitropyrimidine.

Suzuki-Miyaura Cross-Coupling: Principle and Mechanism

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide or triflate, catalyzed by a palladium(0) complex.[5][13] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX R¹-X OA Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 R²-B(OR)₂ (Base) TM Transmetalation PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product RE Reductive Elimination OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Chloro-2,6-dimethoxy-5-nitropyrimidine (1.0 eq)

  • Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the chloro-pyrimidine, the boronic acid, the palladium catalyst, any additional ligand, and the base.

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to yield the desired cross-coupled product.

Table of Typical Reaction Parameters
ComponentExample 1Example 2Example 3
Catalyst Pd(PPh₃)₄ (3 mol%)PdCl₂(dppf) (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand --SPhos (4 mol%)
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.5 eq)Cs₂CO₃ (2.0 eq)
Solvent Dioxane/H₂O (4:1)TolueneDMF
Temperature 90 °C110 °C100 °C
Notes Standard conditionsFor less reactive boronic acidsFor sterically hindered substrates

The choice of catalyst, ligand, base, and solvent is crucial and often requires optimization for specific substrates. Electron-deficient heterocycles can sometimes pose challenges, and the use of specialized ligands for electron-poor aryl chlorides may improve yields.[14][15]

Conclusion

2,4,6-Trimethoxy-5-nitropyrimidine is a highly valuable intermediate that can be reliably synthesized through a carefully controlled nitration reaction. While not directly applicable in its native form for cross-coupling, its strategic conversion to a 4-chloro derivative unlocks access to a vast chemical space via powerful palladium-catalyzed reactions like the Suzuki-Miyaura coupling. The protocols detailed herein provide a comprehensive and safety-conscious framework for researchers in drug discovery and materials science to exploit the synthetic potential of this versatile pyrimidine scaffold.

References

  • Nitration reaction safety - YouTube. (2024).
  • East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03).
  • Cee, V. J., et al. (2003). Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry. Organic Letters, ACS Publications.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • Environmental Health and Safety, Dartmouth College. Nitric Acid.
  • Duke University Occupational and Environmental Safety Office. Chemical Safety Guidelines - Nitric Acid.
  • Sleath, B. R., et al. (2019). Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity. MDPI.
  • BenchChem. (2025). Application Notes and Protocols for Nitropyrimidine Reactions.
  • RSC Publishing. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies.
  • de la Hoz, A., et al. (2010). Alkoxy-5-nitrosopyrimidines: Useful Building Block for the Generation of Biologically Active Compounds. Lirias.
  • Latypov, N. V., et al. Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. ResearchGate.
  • Cerna, I., et al. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. PMC.
  • Hocek, M. (2014). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC.
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Appiagyei, G., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, RSC Publishing.
  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Kumar, D., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
  • Khan Academy. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube.
  • Wikipedia. (2024). Pyrimidine.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Smith, C. J., et al. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Wikipedia. (2024). Suzuki reaction.
  • Tang, P., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • Sevov, C. S., et al. Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,4,6-Trimethoxy-5-nitropyrimidine Synthesis

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals seeking to optimize the yield and purity of 2,4,6-Trimethoxy-5-nitropyrim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals seeking to optimize the yield and purity of 2,4,6-Trimethoxy-5-nitropyrimidine , a critical building block in heterocyclic medicinal chemistry.

Below, you will find a mechanistic breakdown of the two primary synthetic pathways, a troubleshooting FAQ, comparative data, and validated step-by-step protocols.

Pathway Visualization

SynthesisRoutes A 2,4,6-Trimethoxypyrimidine C 2,4,6-Trimethoxy- 5-nitropyrimidine (Target) A->C Direct Nitration (CH3)4NNO3, Tf2O CH2Cl2, 0°C to RT B 2,4,6-Trichloro- 5-nitropyrimidine B->C Methanolysis NaOMe, MeOH 0°C to RT

Figure 1: Dual synthetic pathways for 2,4,6-Trimethoxy-5-nitropyrimidine.

Troubleshooting & FAQs

Q1: Why do classical nitration conditions (HNO₃/H₂SO₄) cause significant yield loss when starting from 2,4,6-trimethoxypyrimidine? A1: While the pyrimidine ring is generally electron-deficient, the three methoxy groups highly activate the ring toward electrophilic aromatic substitution. However, in strongly acidic aqueous environments (such as standard mixed acids), these methoxy groups undergo rapid hydrolysis, leading to the formation of undesired barbituric acid derivatives (e.g., 4,6-dihydroxy-5-nitropyrimidine)[1]. To bypass this degradation, you must use an anhydrous nitration protocol. Generating nitronium triflate in situ using tetramethylammonium nitrate and triflic anhydride in dichloromethane prevents hydrolysis and can boost isolated yields to >90%[1].

Q2: During the methanolysis of 2,4,6-trichloro-5-nitropyrimidine, my LC-MS shows a mixture of di-methoxy and tri-methoxy products. How do I force the reaction to completion? A2: Incomplete methoxylation is caused by either insufficient nucleophile equivalents or premature thermal quenching. In nucleophilic aromatic substitution (S_NAr) on a pyrimidine ring, the first two chlorides (typically at the 4 and 6 positions) are displaced rapidly due to the strong electron-withdrawing effect of the adjacent nitro group. The third chloride (at the 2-position) is significantly less activated and sterically hindered[2]. Solution: Ensure you are using at least 3.1 to 3.5 equivalents of freshly prepared sodium methoxide (NaOMe) in anhydrous methanol. While the initial additions must be strictly controlled at 0–10 °C to prevent exothermic degradation[3], the reaction must be allowed to warm to room temperature (or mildly heated) to overcome the activation energy required for the final substitution.

Q3: What is the most robust scale-up method for this target? A3: Direct anhydrous nitration is highly scalable and reproducible. Literature demonstrates that the nitration of trisubstituted pyrimidines scales seamlessly from 7.5 mmol up to 2.86 mol (500 g) with virtually no reduction in isolated product yield or purity[1]. The critical engineering control during scale-up is allowing the nitrating agent to generate in situ over 1.5 hours in CH₂Cl₂ before the slow, dropwise addition of the pyrimidine substrate[1].

Q4: How do I minimize product loss during the aqueous workup of the methanolysis route? A4: The target compound has moderate aqueous solubility. After neutralizing the reaction mixture, it is imperative to remove the methanol in vacuo before extracting with an organic solvent[4]. If methanol remains in the aqueous phase, it acts as a co-solvent, significantly reducing the partition coefficient of the product into the organic layer (e.g., dichloromethane or ethyl acetate), which leads to depressed isolated yields[4].

Quantitative Route Comparison

Synthesis RouteStarting MaterialReagents & SolventsTypical YieldKey AdvantagePrimary Failure Mode
Direct Nitration 2,4,6-Trimethoxypyrimidine(CH₃)₄NNO₃, Tf₂O, CH₂Cl₂85–95%Single step, exceptionally high purityMoisture causing reagent quenching
Methanolysis 2,4,6-Trichloro-5-nitropyrimidineNaOMe, Anhydrous MeOH66–80%Avoids handling corrosive Tf₂OIncomplete S_NAr substitution

Validated Experimental Protocols

Protocol A: Anhydrous Direct Nitration (Recommended for High Yield)

This protocol utilizes a self-validating anhydrous system. The absence of fuming during Tf₂O addition confirms the system is sufficiently dry.

  • Nitrating Agent Generation: In a flame-dried, nitrogen-purged round-bottom flask equipped with a mechanical stirrer, suspend tetramethylammonium nitrate (1.50 equiv) in anhydrous CH₂Cl₂[1].

  • Activation: Cool the suspension to 0 °C. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.50 equiv) dropwise. Stir the mixture for 1.5 hours to generate the active nitronium triflate in situ[1].

  • Substrate Addition: Dissolve 2,4,6-trimethoxypyrimidine (1.0 equiv) in a minimal amount of anhydrous CH₂Cl₂. Add this solution dropwise to the nitrating mixture, maintaining the internal temperature below 5 °C[1].

  • Reaction: Remove the cooling bath and allow the suspension to stir at room temperature under N₂ for 24–38 hours. Monitor completion via HPLC[1].

  • Workup: Quench the reaction by pouring it over crushed ice and adjust the aqueous phase to pH 8 using saturated aqueous NaHCO₃. Separate the organic layer, extract the aqueous layer with additional CH₂Cl₂, dry the combined organics over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product as a solid[4].

Protocol B: Methanolysis via Nucleophilic Aromatic Substitution

This protocol relies on precise stoichiometric and thermal control to drive the stepwise displacement of all three chlorides.

  • Preparation: Dissolve 2,4,6-trichloro-5-nitropyrimidine (1.0 equiv) in anhydrous methanol (or a THF/methanol mixture) and cool the solution to 0–10 °C using an ice bath[3].

  • Nucleophile Addition: Slowly add a solution of sodium methoxide (3.3 equiv) in methanol dropwise over 1 hour. Critical: Ensure the internal temperature does not exceed 10 °C to prevent degradation of the pyrimidine ring[3].

  • Reaction: Stir the mixture at 0 °C for 2 hours. Once the initial exothermic substitutions are complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4–6 hours to force the displacement of the final chloride[2].

  • Workup: Neutralize the mixture with dilute HCl to pH 7. Concentrate the mixture in vacuo to completely remove the methanol solvent.

  • Extraction: Partition the remaining aqueous residue with ethyl acetate or dichloromethane. Wash the organic layer with water, dry over anhydrous MgSO₄, and evaporate to afford the product[4].

References

  • Title: Electrophilic Tetraalkylammonium Nitrate Nitration. II. Improved Anhydrous Aromatic and Heteroaromatic Mononitration with Tetramethylammonium Nitrate and Triflic Anhydride Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Non-Peptide GnRH Agents, Pharmaceutical Compositions and Methods for Their Uses, and Processes for Preparing Them (WO2002098363A2)
  • Title: Novel processes for preparing triazolo[4,5-d]- pyrimidines, including ticagrelor, via new intermediates and new route of synthesis (WO2015162630A1)
  • Title: Synthesis of 5-nitro-2,4,6-trimethoxypyrimidine via Methanolysis (Cherkasov et al.) Source: Chemistry of Heterocyclic Compounds URL: [Link]

Sources

Optimization

Troubleshooting low solubility of 2,4,6-Trimethoxy-5-nitropyrimidine in organic solvents

Welcome to the technical support guide for 2,4,6-Trimethoxy-5-nitropyrimidine. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2,4,6-Trimethoxy-5-nitropyrimidine. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. Here, we will move beyond simple procedural lists to explore the underlying chemical principles governing its solubility, providing you with the expert insights needed to overcome these experimental hurdles.

Section 1: Quick-Reference FAQs

This section addresses the most common initial questions and provides rapid, actionable advice.

Q1: Why is my 2,4,6-Trimethoxy-5-nitropyrimidine not dissolving in common solvents like methanol or ethanol?

A1: The low solubility of 2,4,6-Trimethoxy-5-nitropyrimidine in certain common solvents stems from a combination of its molecular structure and crystal lattice energy. The molecule has both polar and non-polar characteristics. The pyrimidine core, along with the electron-withdrawing nitro group and oxygen-rich methoxy groups, creates significant polarity. However, the overall planarity and potential for strong intermolecular interactions (like dipole-dipole forces) within the crystal lattice can make it difficult for solvent molecules to break the solid apart. While methanol and ethanol are polar, they may not possess the optimal balance of properties to disrupt these strong crystal forces effectively. Studies on similar pyrimidine derivatives show that solubility is highly dependent on the specific functional groups and their interaction with the solvent.[1]

Q2: I'm seeing the compound crash out of solution after initial dissolution. What is happening?

A2: This phenomenon, known as precipitation, typically occurs when a supersaturated solution is created. This can happen if you used heating to force dissolution and then allowed the solution to cool, or if a solvent with borderline solvating power was used. The solubility of many compounds, including pyrimidine derivatives, is often highly temperature-dependent.[2][3] As the temperature decreases, the kinetic energy of the solvent molecules is reduced, and they are no longer able to keep the compound in solution, allowing the strong intermolecular forces of the solute to re-establish the crystal lattice.

Q3: Can I heat the mixture to improve solubility? What are the risks?

A3: Yes, increasing the temperature is a common and often effective method to increase the solubility of pyrimidine derivatives.[4] Heat provides the energy needed to overcome the lattice energy of the crystal. However, the primary risk associated with heating this compound is thermal decomposition. The presence of a nitro group (-NO2) on the pyrimidine ring makes the molecule energetically rich and potentially susceptible to degradation at elevated temperatures. It is crucial to first perform a small-scale test to determine if heating affects the compound's stability. Always use the minimum temperature required to achieve dissolution and consider performing the heating step under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Q4: Is sonication a viable method to aid dissolution?

A4: Absolutely. Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which can effectively break apart solute aggregates and increase the rate of dissolution. This is a form of physical modification that can enhance solubility without the thermal risks associated with heating.[5][6] It is an excellent first step before resorting to heating or more complex solvent systems.

Section 2: In-Depth Troubleshooting & Experimental Protocols

When simple methods are insufficient, a more systematic approach is required. This section provides detailed protocols and the rationale behind them.

Understanding the Molecular Challenge

The structure of 2,4,6-Trimethoxy-5-nitropyrimidine (C7H9N3O5) presents a unique solubility challenge.[7][8] The electron-withdrawing nitro group and the nitrogen atoms in the pyrimidine ring create polar regions, while the three methoxy groups add some lipophilic character but also potential for hydrogen bonding. This balance means that no single "ideal" solvent may exist, and often a solvent blend or a specialized solvent is necessary. The key is to find a solvent or system that can effectively disrupt the intermolecular forces holding the crystal lattice together.[9][10]

Solvent Selection Strategy: A Data-Driven Approach

While specific public data on the solubility of 2,4,6-Trimethoxy-5-nitropyrimidine is limited, we can infer a logical screening strategy based on the behavior of similar heterocyclic and nitroaromatic compounds.[2][4][11] The principle of "like dissolves like" is a useful starting point. Given the compound's polarity, a range of solvents should be tested, from polar aprotic to polar protic.

Table 1: Recommended Organic Solvents for Initial Solubility Screening

Solvent ClassSolventPolarity Index (P')[12]Relative Polarity[13][14]Rationale & Key Considerations
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.20.444Excellent solvent for many polar, crystalline compounds. High boiling point. Use judiciously as it can be difficult to remove.
Polar Aprotic N,N-Dimethylformamide (DMF)6.40.386Strong solubilizing power, similar to DMSO but more volatile. Often effective for pyrimidines.[2][4]
Polar Aprotic Acetonitrile (ACN)5.80.460A good mid-polarity solvent. Less viscous than DMSO/DMF.
Polar Aprotic Acetone5.10.355Useful for its volatility and moderate polarity. Can be a good component in co-solvent systems.
Polar Aprotic Tetrahydrofuran (THF)4.00.207A less polar ether-based solvent that can be effective for compounds with mixed polarity.[11]
Polar Protic Methanol (MeOH)5.10.762Capable of hydrogen bonding. May have limited success alone but useful as a co-solvent.[1][4]
Chlorinated Dichloromethane (DCM)3.10.309A non-polar aprotic solvent. Less likely to be effective alone but can be tested to understand the compound's character.
Experimental Protocol 1: Systematic Small-Scale Solubility Testing

This protocol allows you to efficiently screen multiple solvents to find a suitable candidate.

Objective: To determine the approximate solubility of 2,4,6-Trimethoxy-5-nitropyrimidine in a panel of selected organic solvents at room temperature.

Materials:

  • 2,4,6-Trimethoxy-5-nitropyrimidine

  • Panel of solvents (from Table 1)

  • Small glass vials (e.g., 2 mL) with screw caps

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Pipettes

Procedure:

  • Preparation: Weigh approximately 1-2 mg of the compound into a pre-weighed glass vial. Record the exact mass.

  • Initial Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL).

  • Agitation: Cap the vial securely and vortex for 1-2 minutes. If undissolved solid remains, place the vial in a sonicator bath for 5-10 minutes.

  • Observation: Carefully observe the vial. If the solid is completely dissolved, the solubility is at least at this concentration (e.g., >10-20 mg/mL).

  • Incremental Addition: If the solid remains, add another 100 µL of the solvent, bringing the total volume to 200 µL. Repeat the agitation step (vortex and sonicate).

  • Repeat: Continue adding the solvent in precise increments (e.g., 100 or 200 µL at a time) and agitating until the solid is fully dissolved.

  • Calculation: Record the total volume of solvent required to dissolve the compound. Calculate the approximate solubility in mg/mL.

  • Documentation: Repeat this process for each solvent you wish to test. Document your results systematically.

Troubleshooting Workflow: A Logic-Based Guide

If initial screening fails, a more advanced strategy is needed. The following diagram outlines a decision-making process for tackling persistent solubility issues.

G start Start: Low Solubility Observed protocol1 Protocol 1: Perform Systematic Solvent Screen start->protocol1 check_sol Is any single solvent adequate? protocol1->check_sol cosolvency Strategy 2: Co-solvency (e.g., DMF/Methanol, THF/Hexane) check_sol->cosolvency No success Success: Solution Prepared check_sol->success Yes protocol2 Protocol 2: Optimize Co-solvent Ratio cosolvency->protocol2 check_cosol Is co-solvent system successful? protocol2->check_cosol heating Strategy 3: Controlled Heating (Monitor for degradation) check_cosol->heating No check_cosol->success Yes check_heat Does it dissolve without decomposition? heating->check_heat check_heat->success Yes fail Consult further: Consider alternative formulation strategies (e.g., solid dispersions) check_heat->fail No

Caption: Troubleshooting workflow for low solubility issues.

Experimental Protocol 2: Co-Solvent System Optimization

Co-solvency involves mixing a good solvent (in which the compound is highly soluble) with a poor solvent to create a mixture with adequate solvating power.[6][15] This is a powerful technique for fine-tuning the polarity of the solvent system.

Objective: To identify an optimal ratio of two or more miscible solvents that provides the desired solubility while meeting other experimental constraints (e.g., volatility, compatibility with subsequent steps).

Materials:

  • A "good" solvent identified from Protocol 1 (e.g., DMF, DMSO).

  • A miscible "poor" or secondary solvent (e.g., Methanol, Water, Acetonitrile).

  • Equipment from Protocol 1.

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of your compound in the "good" solvent (e.g., 20 mg/mL in DMF).

  • Set up Test Vials: In a series of vials, add a fixed amount of the stock solution (e.g., 50 µL).

  • Titration with Co-solvent: To the first vial, add a small volume of the co-solvent (e.g., 10 µL). To the second vial, add a larger volume (e.g., 20 µL), and so on, creating a gradient of co-solvent ratios.

  • Agitate and Observe: Vortex each vial thoroughly after addition. Observe for any signs of precipitation.

  • Identify Precipitation Point: Note the ratio at which the compound begins to precipitate. The optimal co-solvent system will be a ratio just before this precipitation point, ensuring the compound remains stably in solution.

  • Scale-Up: Once an optimal ratio is found (e.g., 9:1 DMF:Methanol), you can use this system to prepare your final solution.

References

  • 2,4,6-TRIMETHOXY-5-NITROPYRIMIDINE — Chemical Substance Inform
  • 2,4,6-Trimethoxy-5-nitropyrimidine CAS#83356-02-9. Global PFAS Screening Tool.
  • CHAPTER 2: Tactics to Improve Solubility. The Royal Society of Chemistry.
  • Solubility Measurement and Modeling of 3-Hydroxy-2-nitropyridine in Ten Pure Solvents and Two Binary Mixed Solvents for T = (278.15–318.15) K.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Measurement and Correlation for Solubility of Some Pyrimidine Deriv
  • Solubility of pyrimidine derivatives in different organic solvents at different temper
  • 83356-02-9|2,4,6-Trimethoxy-5-nitropyrimidine|BLD Pharm. BLD Pharm.
  • Solvents and Polarity. University of California, Davis.
  • 2,4,6-Trimethoxypyrimidine. PubChem.
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • 2,4,6-Triamino-5-nitrosopyrimidine. Chem-Impex.
  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • 5-Nitro-2,4,6-triaminopyrimidine chemical properties. Benchchem.
  • 2,4,6-Trimethoxy-5-nitropyrimidine CAS#83356-02-9 | Regulatory Inform
  • Properties of Common Organic Solvents. University of California, Berkeley.
  • 2,4,6-Triamino-5-nitrosopyrimidine | 1006-23-1. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Polarity Index. Honeywell.
  • Solvent Miscibility and Polarity Chart. MilliporeSigma.
  • 5-Nitro-2,4,6-triaminopyrimidine. PubChem.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2,4,6-Trimethoxy-5-nitropyrimidine Reduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific thermodynamic and mechanistic challenges associated with the reducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific thermodynamic and mechanistic challenges associated with the reduction of1[1].

Mechanistic Causality: Why Temperature Dictates Success

The reduction of the 5-nitro group on a heavily substituted pyrimidine ring is a delicate thermodynamic balancing act. The starting material, synthesized via 2[2], features a highly electron-withdrawing nitro group adjacent to three electron-donating methoxy groups.

The Thermal Vulnerability: The reduction of a nitro group is highly exothermic. If the reaction temperature exceeds 30 °C, the localized heat provides the activation energy necessary for nucleophilic attack on the methoxy carbons. This leads to rapid demethylation (yielding pyrimidinols) or complete hydrogenolysis of the pyrimidine core. Once the nitro group is successfully reduced to an amine, the ring becomes electron-rich and the methoxy groups stabilize. Therefore, strict temperature control at 20–25 °C is mandatory during the reduction phase to prevent side reactions.

Pathway SM 2,4,6-Trimethoxy- 5-nitropyrimidine Opt Optimal Temp (20-25°C) Pd/C, H2 or N2H4 SM->Opt HighTemp High Temp (>40°C) or Acidic Conditions SM->HighTemp Target 2,4,6-Trimethoxy- 5-aminopyrimidine Opt->Target Side1 Demethylation (Loss of -OMe) HighTemp->Side1 Side2 Ring Cleavage / Over-reduction HighTemp->Side2

Temperature-dependent reaction pathways for 2,4,6-trimethoxy-5-nitropyrimidine reduction.

Troubleshooting FAQs

Q: What is the optimal temperature range for the catalytic hydrogenation of this substrate? A: The strictly optimal range is 20 °C to 25 °C (room temperature) . Maintaining this baseline prevents the exothermic nitro-to-amine conversion from causing localized thermal spiking, which is the primary trigger for methoxy group cleavage.

Q: My reaction stalls at room temperature. Should I increase the heat to drive conversion? A: No. Increasing the temperature above 30 °C significantly increases the risk of product degradation. Instead of applying heat, you should increase the hydrogen pressure (e.g., 30–50 psi) or switch to a 3[3]. This chemically drives the reduction at room temperature without requiring thermal activation.

Q: Can I use chemical reductants like Tin(II) chloride (SnCl2) or Iron/HCl instead of Pd/C? A: This is highly discouraged for this specific methoxy-rich substrate. While SnCl2 can reduce 5-nitropyrimidines at elevated temperatures (e.g., 50 °C), literature demonstrates that4[4] due to ring cleavage. Furthermore, the acidic conditions required for Fe/HCl or SnCl2, combined with heat, will rapidly hydrolyze the methoxy groups.

Q: Why am I observing a mixture of demethylated side products even when my external water bath is set to 25 °C? A: You are likely experiencing localized exothermic spiking . Nitro reduction releases significant heat rapidly. If your stirring is inadequate or you add the reductant too quickly, the internal temperature of the reaction mixture can spike well above 40 °C locally. Always monitor the internal temperature with a thermocouple.

Quantitative Data: Temperature vs. Reaction Profile

The following table summarizes the causal relationship between reaction conditions, temperature, and product integrity based on established kinetic behaviors for heavily substituted 5-nitropyrimidines.

Temperature ProfileReduction MethodTarget Yield (5-Amino)Major Impurity Profile
20–25 °C (Optimal) Pd/C + N₂H₄ (Transfer) 85–90% Trace (<2%)
20–25 °CPd/C + H₂ (50 psi)80–85%Trace (<2%)
50 °CSnCl₂ / NMPModerate (~40%)Demethylated species
≥70 °CSnCl₂ / NMP0% (Product Loss)Complete ring degradation

Self-Validating Experimental Protocols

To ensure high-fidelity results, utilize the following field-proven protocols. Every procedure includes a self-validation checkpoint to confirm mechanistic success before proceeding to workup.

Protocol A: Catalytic Transfer Hydrogenation (Recommended)

This method utilizes hydrazine as a hydrogen donor, allowing for a highly efficient reduction at room temperature over 15 hours, yielding the aniline derivative in 85-90% yield[3].

  • Preparation: Purge a multi-neck round-bottom flask with inert gas (N₂ or Ar).

  • Suspension: Suspend 2,4,6-trimethoxy-5-nitropyrimidine in absolute ethanol (2.5 mL/mmol).

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the suspension under a blanket of inert gas.

  • Thermal Regulation: Place the flask in a room-temperature water bath (20–25 °C). This acts as a critical heat sink to absorb the upcoming exothermic release.

  • Reductant Addition: Add hydrazine hydrate (~50 equiv.) dropwise via an addition funnel.

    • Causality Note: Dropwise addition prevents sudden exothermic spikes that cause localized heating and subsequent demethylation.

  • Reaction: Stir vigorously at room temperature for 15 hours.

  • Self-Validation Checkpoint: Monitor via TLC or LC-MS. The reaction mixture will transition from a yellow suspension to a pale solution. LC-MS must show the complete disappearance of the starting mass and the appearance of the target 5-aminopyrimidine (an [M+H]+ mass shift of −30 Da relative to the starting material, corresponding to the loss of two oxygen atoms and the addition of two protons).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethanol. Concentrate the filtrate under reduced pressure to isolate the product.

Protocol B: Direct Catalytic Hydrogenation (Alternative)
  • Setup: Charge a high-pressure hydrogenation vessel with the pyrimidine substrate and ethanol.

  • Catalyst: Add 10% Pd/C (5–10 wt%).

  • Purge & Pressurize: Purge the vessel with N₂, followed by H₂ gas. Pressurize the vessel to 30–50 psi H₂.

    • Causality Note: Elevated pressure compensates for the lack of thermal activation, forcing the equilibrium forward at safe temperatures.

  • Reaction: Stir vigorously at 20–25 °C until hydrogen uptake ceases (monitor via pressure gauge drop).

  • Self-Validation Checkpoint: Extract a 0.1 mL aliquot, filter through a syringe filter, and run an NMR. The disappearance of the highly deshielded aromatic/nitro-adjacent signals confirms completion without exposing the bulk batch to heat.

  • Workup: Depressurize safely, filter through Celite, and concentrate.

References

  • Title: 2,4,6-Trimethoxy-5-nitropyrimidine CAS#83356-02-9 | CAS Substance Database Source: ChemRadar URL: [Link]

  • Title: WO2002098363A2 - NON-PEPTIDE GnRH AGENTS, PHARMACEUTICAL COMPOSITIONS AND METHODS FOR THEIR USES, AND PROCESSES FOR PREPARING THEM Source: Google Patents URL
  • Title: Electrophilic Tetraalkylammonium Nitrate Nitration. II. Improved Anhydrous Aromatic and Heteroaromatic Mononitration with Tetramethylammonium Nitrate and Triflic Anhydride, Including Selected Microwave Examples Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of Bicyclic Pyrimidine Derivatives as ATP Analogues Source: Journal of Combinatorial Chemistry - ACS Publications URL: [Link]

Sources

Optimization

Preventing demethoxylation side reactions in 2,4,6-Trimethoxy-5-nitropyrimidine handling

Welcome to the technical support center for 2,4,6-Trimethoxy-5-nitropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,4,6-Trimethoxy-5-nitropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this versatile but sensitive reagent. Here, we address common challenges, particularly the prevention of demethoxylation side reactions, to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2,4,6-Trimethoxy-5-nitropyrimidine and what are its primary applications?

A: 2,4,6-Trimethoxy-5-nitropyrimidine is a polysubstituted pyrimidine derivative. The pyrimidine ring is highly functionalized with three electron-donating methoxy groups and a strong electron-withdrawing nitro group. This electronic arrangement makes it a valuable intermediate in organic synthesis, particularly for the preparation of various heterocyclic compounds. Pyrimidine derivatives are known to exhibit a wide range of biological activities, and this compound serves as a key building block in the development of new pharmaceutical agents.[1][2][3]

Q2: What are the main stability concerns when working with 2,4,6-Trimethoxy-5-nitropyrimidine?

A: The primary stability concern is the susceptibility of the methoxy groups to nucleophilic substitution, a reaction known as demethoxylation. The pyrimidine ring, activated by the electron-withdrawing nitro group, is susceptible to attack by nucleophiles.[4][5] The methoxy groups at the 2, 4, and 6 positions are potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[5][6] This reactivity can be triggered by various factors, including the presence of strong nucleophiles, acidic or basic conditions, and elevated temperatures.

Q3: How should 2,4,6-Trimethoxy-5-nitropyrimidine be properly stored?

A: To maintain its chemical integrity, 2,4,6-Trimethoxy-5-nitropyrimidine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids, bases, and oxidizing agents. For long-term storage, refrigeration is recommended.

Storage Condition Recommendation Rationale
TemperatureRecommended storage temperature as per product label.Minimizes thermal degradation and potential side reactions.
AtmosphereStore under an inert atmosphere (e.g., argon or nitrogen).Prevents exposure to moisture and atmospheric oxygen which can promote hydrolysis.
ContainerTightly closed, opaque container.Protects from light and moisture.
LocationCool, dry, well-ventilated area away from incompatible materials.Ensures safety and stability.
Q4: What are the initial signs of degradation or demethoxylation?

A: Visual inspection may reveal a change in color or the appearance of a non-homogenous solid. However, the most reliable method for detecting degradation is through analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new spots on a TLC plate, additional peaks in an HPLC chromatogram, or unexpected signals in an NMR spectrum are indicative of impurity formation, which could include demethoxylated byproducts.

Troubleshooting Guide: Preventing Demethoxylation

This section provides detailed solutions to specific problems you might encounter during your experiments with 2,4,6-Trimethoxy-5-nitropyrimidine.

Issue 1: Low yield of the desired product and formation of polar impurities.

Possible Cause: Unintentional demethoxylation due to the presence of nucleophilic species in the reaction mixture.

Troubleshooting Steps:

  • Reagent Purity Check:

    • Action: Ensure all solvents and reagents are anhydrous and of high purity.

    • Explanation: Water can act as a nucleophile, leading to hydrolysis of the methoxy groups. Other nucleophilic impurities in reagents can also contribute to this side reaction.

  • Inert Atmosphere:

    • Action: Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).

    • Explanation: This prevents atmospheric moisture from entering the reaction vessel.

  • Temperature Control:

    • Action: Maintain the lowest effective temperature for the reaction. Perform a temperature screen to find the optimal balance between reaction rate and side product formation.

    • Explanation: Demethoxylation reactions, like many side reactions, are often accelerated at higher temperatures.

  • pH Management:

    • Action: If your reaction conditions are not pH-sensitive, maintain a neutral pH. If acidic or basic conditions are required, use the mildest possible reagents and consider buffered systems.

    • Explanation: Both strong acids and bases can catalyze the hydrolysis of the methoxy groups.

Issue 2: The desired nucleophilic substitution occurs at a methoxy position instead of another leaving group.

Possible Cause: The methoxy group is acting as a better leaving group than the intended one under the reaction conditions.

Troubleshooting Steps:

  • Leaving Group Choice:

    • Action: If possible, modify the substrate to have a better leaving group than a methoxy group (e.g., a halide).

    • Explanation: The rate of SNAr reactions is highly dependent on the nature of the leaving group. Halides are generally better leaving groups than alkoxides.

  • Reaction Conditions Optimization:

    • Action: Screen different solvents and temperatures. Aprotic polar solvents like DMF or DMSO can influence the reactivity and selectivity of SNAr reactions.

    • Explanation: The solvent can stabilize the intermediates and transition states differently, thus altering the reaction pathway.

Issue 3: Difficulty in purifying the final product from demethoxylated impurities.

Possible Cause: Similar polarity of the desired product and the demethoxylated byproducts.

Troubleshooting Steps:

  • Chromatography Optimization:

    • Action: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution might be necessary to achieve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).

    • Explanation: Fine-tuning the chromatographic conditions can enhance the resolution between compounds with similar polarities.

  • Recrystallization:

    • Action: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture.

    • Explanation: If there is a sufficient difference in solubility, recrystallization can be a highly effective purification technique.

  • Derivatization:

    • Action: As a last resort, consider a temporary derivatization of the impurity (or the product) to significantly alter its polarity, allowing for easier separation. The protecting group can then be removed.

    • Explanation: This adds extra steps to the synthesis but can be a powerful method for resolving difficult purification challenges.

Experimental Protocols

Protocol 1: General Handling and Dispensing of 2,4,6-Trimethoxy-5-nitropyrimidine
  • Allow the container of 2,4,6-Trimethoxy-5-nitropyrimidine to equilibrate to room temperature before opening to prevent moisture condensation.

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Dispense the required amount of the solid in a glove box or under a stream of inert gas.

  • Promptly and securely seal the container after dispensing.

  • Clean any spills immediately according to safety data sheet (SDS) recommendations.

Protocol 2: Monitoring for Demethoxylation by Thin Layer Chromatography (TLC)
  • Prepare a dilute solution of your reaction mixture in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution onto a silica gel TLC plate alongside a spot of the starting material.

  • Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualize the spots under UV light.

  • The formation of new, more polar spots (lower Rf value) compared to the starting material may indicate the presence of demethoxylated byproducts.

Visualizing the Demethoxylation Pathway

The following diagram illustrates the general mechanism of a nucleophilic aromatic substitution leading to demethoxylation.

demethoxylation cluster_0 S_NAr Mechanism start 2,4,6-Trimethoxy- 5-nitropyrimidine intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate + Nucleophile (Nu-) product Demethoxylated Product intermediate->product - Methoxide (MeO-) caption General mechanism of demethoxylation via S_NAr.

Caption: General mechanism of demethoxylation via SNAr.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving issues related to demethoxylation.

troubleshooting_workflow start Low Yield or Impurity Formation check_purity Verify Reagent and Solvent Purity start->check_purity check_conditions Review Reaction Conditions (T, pH) check_purity->check_conditions analyze_impurities Characterize Impurities (TLC, HPLC, NMR) check_conditions->analyze_impurities is_demethoxylation Is Demethoxylation Confirmed? analyze_impurities->is_demethoxylation optimize_temp Lower Reaction Temperature is_demethoxylation->optimize_temp Yes other_issue Investigate Other Side Reactions is_demethoxylation->other_issue No use_inert Ensure Inert Atmosphere optimize_temp->use_inert adjust_ph Modify/Buffer pH use_inert->adjust_ph reassess_strategy Re-evaluate Synthetic Strategy/Leaving Group adjust_ph->reassess_strategy purification Optimize Purification (Chromatography, Recrystallization) reassess_strategy->purification end Problem Resolved purification->end

Caption: A workflow for troubleshooting demethoxylation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Nitropyridine.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC. (2022, January 3).
  • DNA oxidation - Wikipedia. (n.d.).
  • Mechanistic studies in strong acids. 15. 4-[(3,4-Dimethoxyphenyl)azo]pyridine: two different pathways in the acid hydrolysis of the two methoxy groups | Journal of the American Chemical Society. (n.d.).
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021, February 3).
  • MilliporeSigma. (2025, September 22). SAFETY DATA SHEET.
  • A fast track for the accurate determination of methoxyl and ethoxyl groups in lignin. (2017, April 26).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018, October 17).
  • G-Biosciences. (n.d.). Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, and/or.
  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. (2018, April 20).
  • TCI Chemicals. (2024, November 29). SAFETY DATA SHEET.
  • ChemRxiv. (n.d.). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen.
  • PubMed. (2024, September 7). Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists.
  • ResearchGate. (n.d.). Scheme 1. Preparation of 5-nitro-2,4,6-triaminopyrimidine-1,3-dioxide 5.
  • NextSDS. (n.d.). 2,4,6-TRIMETHOXY-5-NITROPYRIMIDINE — Chemical Substance Information.
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. (n.d.).
  • ResearchGate. (n.d.). Scheme. Hydrolytic cleavage of the pyrimidine ring in....
  • NEB. (n.d.). PCR Troubleshooting Guide.
  • Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives - SCIENCE.ASU.EDU.RU. (n.d.).
  • Benchchem. (n.d.). Personal protective equipment for handling 2,4,6-Triaminopyrimidine-5-carbonitrile.
  • Selective Demethoxylation of Guaiacols to Phenols using Supported MoO3 Catalysts. (n.d.).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). 83356-02-9|2,4,6-Trimethoxy-5-nitropyrimidine|BLD Pharm.
  • ResearchGate. (2007, April 19). (PDF) Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[4][8][9]triazole[1,5-c]quinazolines: physicо-chemical properties and the hypoglycemic activity of the compounds synthesized. Retrieved from

  • Benchchem. (n.d.). 5-Nitro-2,4,6-triaminopyrimidine chemical properties.
  • Google Patents. (n.d.). JP5817794B2 - Method for demethylation or demethoxylation of aromatic compound having methoxy group.
  • PubMed. (2013, March 1). Synthesis of a 2,4,6-trisubstituted 5-cyano-pyrimidine library and evaluation of its immunosuppressive activity in a Mixed Lymphocyte Reaction assay.
  • Benchchem. (n.d.). Application Notes and Protocols: 5-Nitroso-2,4,6-triaminopyrimidine in Synthesis Pathways.
  • ChemicalBook. (2026, January 13). 5-Nitroso-2,4,6-triaminopyrimidine | 1006-23-1.
  • Thermo Fisher Scientific - US. (n.d.). PCR Troubleshooting Guide.
  • Benchchem. (n.d.). Spectroscopic Characterization of 5-Nitro-2,4,6-triaminopyrimidine: A Technical Guide.
  • Reactions of quinine with 2-chloro-4,6-dimethoxy-1,3,5-triazine. (n.d.).

Sources

Troubleshooting

Best purification and recrystallization solvents for 2,4,6-Trimethoxy-5-nitropyrimidine

Welcome to the Technical Support Center for the isolation and purification of 2,4,6-Trimethoxy-5-nitropyrimidine . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2,4,6-Trimethoxy-5-nitropyrimidine . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we will explore the thermodynamic causality behind solvent selection, provide self-validating experimental workflows, and troubleshoot the physical chemistry of crystallization.

Whether you are scaling up a synthesis or isolating an analytical reference standard, this guide will ensure your workflow is robust, reproducible, and analytically sound.

Section 1: Solvent Selection & Thermodynamic Causality

Q: What is the most effective solvent system for the recrystallization of 2,4,6-Trimethoxy-5-nitropyrimidine, and why?

A: The gold-standard solvent system for this compound is a Methanol/Water (MeOH/H₂O) binary mixture [1].

To understand why, we must look at the molecule's structural thermodynamics. 2,4,6-Trimethoxy-5-nitropyrimidine possesses a pyrimidine core flanked by three electron-donating methoxy groups and one strongly electron-withdrawing nitro group. This creates a molecule with moderate lipophilicity but significant localized dipole moments.

  • The Primary Solvent (Methanol): Methanol acts as an excellent primary solvent because its polarity perfectly matches the hydrogen-bond accepting nature of the nitro and methoxy groups. At elevated temperatures (near reflux, ~65°C), the compound is highly soluble in methanol.

  • The Anti-Solvent (Water): Water is highly polar and disrupts the solvation shell created by methanol. By adding water dropwise to the hot methanolic solution, we precisely modulate the dielectric constant of the mixture, forcing the system into a state of controlled supersaturation. This controlled phase transition favors the slow growth of pure crystal lattices while leaving highly polar nitration byproducts dissolved in the aqueous mother liquor[2].

Quantitative Data Summary: Expected Recovery & Analytical Metrics

The following table summarizes the expected physicochemical parameters and analytical validation metrics following a successful MeOH/H₂O recrystallization[1].

ParameterValue / ObservationAnalytical Causality & Validation
Solvent System Methanol / WaterProvides optimal polarity gradient for supersaturation.
Expected Yield ~52% (Across two crops)Balances extreme purity (>98%) against mass recovery.
Physical Appearance Cream-colored to white solidVisual indicator; yellow/brown hues indicate trapped impurities.
Target Purity >98%Verified via HPLC Area Percent.
Molecular Weight 215.2 g/mol Confirmed via Mass Spectrometry.

Section 2: Experimental Protocol & Workflow

Q: How do I execute the Methanol/Water recrystallization to guarantee >98% purity without sacrificing yield?

A: The key to this protocol is thermal control and the rate of anti-solvent addition. Rapid changes in either will trap impurities within the crystal lattice. Follow this self-validating, step-by-step methodology:

Step 1: Primary Dissolution

  • Transfer the crude 2,4,6-Trimethoxy-5-nitropyrimidine (typically isolated from a dichloromethane extraction[1]) into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a minimal volume of Methanol (approx. 3-5 mL per gram of crude solid).

  • Heat the suspension gradually to 60–65°C using a water or oil bath until complete dissolution is achieved. Self-Validation: The solution should be clear. If particulates remain, they are likely insoluble inorganic salts from the nitration workup.

Step 2: Hot Filtration (Optional but Recommended)

  • If insoluble particulates are observed, perform a rapid hot filtration through a pre-warmed Buchner funnel to prevent premature crystallization in the filter stem.

Step 3: Anti-Solvent Addition (The Critical Phase)

  • Maintain the solution temperature at ~60°C.

  • Begin adding deionized Water dropwise via an addition funnel.

  • Self-Validation: Pause the addition the moment the solution becomes faintly cloudy (the "cloud point"). This cloudiness indicates that the saturation threshold has been reached. Add just enough Methanol (1-2 drops) to clear the solution again.

Step 4: Controlled Nucleation and Cooling

  • Remove the heat source and allow the flask to cool to room temperature ambiently. Do not use an ice bath yet. Rapid cooling forces kinetic precipitation, which traps impurities.

  • Once at room temperature, visible crystal growth should be evident.

  • Transfer the flask to an ice-water bath (0–5°C) for 1 hour to maximize the yield of the first crop.

Step 5: Isolation and Washing

  • Isolate the crystals via vacuum filtration.

  • Wash the filter cake with a pre-chilled (0°C) mixture of 1:1 MeOH/H₂O. Causality: Using the exact solvent system at a cold temperature washes away the mother liquor without re-dissolving your purified product.

  • Dry the crystals in a vacuum oven at 40°C overnight to constant weight.

G Crude Crude 2,4,6-Trimethoxy- 5-nitropyrimidine Dissolve Dissolve in hot Methanol (~65°C, Primary Solvent) Crude->Dissolve Filter Hot Filtration (Remove insoluble salts) Dissolve->Filter AntiSolvent Add Water dropwise (Reach cloud point) Filter->AntiSolvent Cool Ambient cooling, then 0-5°C (Thermodynamic crystallization) AntiSolvent->Cool Isolate Vacuum Filtration & Cold Wash (1:1 MeOH/H2O) Cool->Isolate Pure Pure Crystals (>98% HPLC Purity) Isolate->Pure

Workflow for the Methanol/Water recrystallization of 2,4,6-Trimethoxy-5-nitropyrimidine.

Section 3: Troubleshooting Guide

Q: My product is "oiling out" (forming a separate liquid layer) instead of forming solid crystals. How do I fix this?

A: "Oiling out" (liquid-liquid phase separation) is a common thermodynamic failure in recrystallization. It occurs when the melting point of the solute in the solvent mixture is lower than the temperature at which supersaturation is reached. Instead of nucleating into a solid, the compound crashes out as an impure, supercooled liquid.

How to correct it:

  • Re-dissolve: Reheat the mixture and add a small amount of Methanol until the oil dissolves back into a single homogeneous phase.

  • Lower the temperature before anti-solvent addition: Allow the methanolic solution to cool slightly (e.g., to 45°C) before adding the water. This lowers the saturation temperature below the melting point of the solute.

  • Seed the solution: Introduce a tiny seed crystal of pure 2,4,6-Trimethoxy-5-nitropyrimidine just before reaching the cloud point. This provides a thermodynamic template, bypassing the energy barrier required for spontaneous nucleation.

G Issue Issue: Oiling Out (Liquid-Liquid Separation) Check1 Was anti-solvent (Water) added too rapidly? Issue->Check1 Fix1 Re-dissolve & add water dropwise with high stirring Check1->Fix1 Yes Check2 Is the solution temperature too high? Check1->Check2 No Fix2 Cool solution slightly before adding water Check2->Fix2 Yes Check3 Lack of nucleation sites? Check2->Check3 No Fix3 Introduce seed crystals or scratch flask glass Check3->Fix3 Yes

Troubleshooting logic tree for resolving oiling out during recrystallization.

Q: I am seeing residual starting material or acidic byproducts in my NMR. How can I remove them before recrystallization?

A: Recrystallization is highly effective, but it should not be used as a substitute for a proper reaction workup. If you synthesized the compound via direct nitration (e.g., using tetramethylammonium nitrate and triflic anhydride[2]), your crude mixture contains highly acidic triflate byproducts.

Self-Validating Fix: Before evaporating your extraction solvent (typically Dichloromethane), ensure you wash the organic layer thoroughly with aqueous Sodium Bicarbonate (NaHCO₃) until the aqueous phase pH stabilizes at ~8[1]. Dry the organic layer over anhydrous MgSO₄ before rotary evaporation. Removing these impurities before recrystallization prevents them from co-crystallizing or degrading your product during the heating phase.

Section 4: Analytical Validation & Quality Control

Q: How do I definitively confirm the purity and identity of the recrystallized product?

A: Visual inspection is insufficient. You must validate the structural integrity and purity using orthogonal analytical techniques. Compare your results against these established benchmarks[1]:

  • Proton NMR (¹H NMR in CDCl₃):

    • You should observe two distinct singlets.

    • δ 4.06 (s, 6H): Corresponds to the two equivalent methoxy groups at the 4 and 6 positions.

    • δ 4.02 (s, 3H): Corresponds to the single methoxy group at the 2 position.

    • Troubleshooting: Any peaks in the aromatic region (δ 7.0 - 8.5) indicate unreacted starting material or a loss of a methoxy group.

  • Mass Spectrometry (FI/MS, APCI):

    • Look for the m/z 216 peak, which represents the [M+1]⁺ ion (Formula Weight = 215.2 g/mol ). This should be the base peak.

  • FTIR (ATR film):

    • Confirm the presence of aromatic C-H stretches (3047, 3009 cm⁻¹) and the strong asymmetric/symmetric stretches of the newly introduced nitro group (typically around 1530 and 1350 cm⁻¹).

References

  • "WO2002098363A2 - NON-PEPTIDE GnRH AGENTS, PHARMACEUTICAL COMPOSITIONS AND METHODS FOR THEIR USES, AND PROCESSES FOR PREPARING THEM." Google Patents.
  • Shackelford, S. A., et al. "Electrophilic Tetraalkylammonium Nitrate Nitration. II. Improved Anhydrous Aromatic and Heteroaromatic Mononitration with Tetramethylammonium Nitrate and Triflic Anhydride, Including Selected Microwave Examples." The Journal of Organic Chemistry 68.2 (2003): 267-275. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2,4,6-Trimethoxy-5-nitropyrimidine and 2,4-dimethoxy-5-nitropyrimidine

Introduction Pyrimidines are a cornerstone of heterocyclic chemistry, forming the core scaffold of numerous biologically active compounds, including several pharmaceuticals and nucleobases.[1][2] The strategic functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrimidines are a cornerstone of heterocyclic chemistry, forming the core scaffold of numerous biologically active compounds, including several pharmaceuticals and nucleobases.[1][2] The strategic functionalization of the pyrimidine ring is therefore of paramount importance in drug discovery and development. The introduction of a nitro group at the C5 position dramatically alters the ring's electronic landscape. As a potent electron-withdrawing group, the nitro moiety activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), a critical reaction for forging new carbon-heteroatom and carbon-carbon bonds.[3][4][5]

This guide provides an in-depth, objective comparison of the reactivity of two closely related activated pyrimidines: 2,4,6-trimethoxy-5-nitropyrimidine and 2,4-dimethoxy-5-nitropyrimidine . Understanding the nuanced differences in their reactivity is crucial for researchers in selecting the optimal substrate and reaction conditions to achieve desired synthetic outcomes. The comparison will be grounded in fundamental principles of electronic and steric effects, supported by mechanistic insights and practical experimental considerations.

Molecular Structure and Electronic Landscape: A Tale of Two Substrates

The reactivity of an aromatic system in SNAr reactions is fundamentally governed by the electrophilicity of the ring carbons. This is dictated by the interplay of all substituent electronic effects.

  • The Nitro Activator: The 5-nitro group is the dominant activating force in both molecules. Through powerful inductive (-I) and resonance (-M) effects, it withdraws electron density from the pyrimidine ring. This electron depletion is most pronounced at the positions ortho and para to the nitro group (C2, C4, and C6), rendering them highly electrophilic. Crucially, the nitro group also stabilizes the anionic σ-complex (Meisenheimer complex), the key intermediate in the SNAr mechanism, thereby lowering the activation energy of the reaction.[3][6]

  • The Methoxy Modulators: Methoxy groups exhibit a dual electronic nature. Due to the high electronegativity of oxygen, they are inductively electron-withdrawing (-I). However, their more dominant effect is strong electron donation via resonance (+M), where the oxygen lone pairs delocalize into the aromatic π-system.[7]

Comparative Analysis:

  • 2,4,6-Trimethoxy-5-nitropyrimidine: This molecule possesses three methoxy groups at the C2, C4, and C6 positions. Each of these groups contributes electron density back into the nitro-activated ring through resonance. This partially counteracts the electron-withdrawing effect of the nitro group, leading to a comparative reduction in the overall electrophilicity of the ring carbons.

  • 2,4-Dimethoxy-5-nitropyrimidine: Lacking a methoxy group at the C6 position, this analogue has one less source of resonance-based electron donation. Consequently, the pyrimidine ring in the dimethoxy compound remains more electron-deficient than its trimethoxy counterpart.

This fundamental electronic difference is the primary predictor of their relative reactivity.

The Decisive Factors: A Head-to-Head Reactivity Comparison

The rate and success of a nucleophilic aromatic substitution reaction depend on the substrate's electrophilicity, the stability of the reaction intermediate, and the steric accessibility of the reaction sites.

Electronic Effects and Ring Electrophilicity

The core principle of SNAr is the attack of a nucleophile on an electron-poor aromatic carbon.

  • Prediction: 2,4-dimethoxy-5-nitropyrimidine is predicted to be more reactive than 2,4,6-trimethoxy-5-nitropyrimidine.

  • Causality: The reduced electron-donating character in the dimethoxy analogue results in a more electrophilic pyrimidine ring. A more electron-deficient ring will attract nucleophiles more strongly and accelerate the formation of the Meisenheimer intermediate, which is typically the rate-determining step.[8] This principle is supported by observations in related systems; for instance, in dihalopyrimidines, the introduction of a first electron-donating alkoxy group deactivates the ring towards a second substitution.[9]

Steric Hindrance

The physical bulk of substituents can significantly impede the approach of a nucleophile to the reaction center.[10][11]

  • Prediction: 2,4-dimethoxy-5-nitropyrimidine offers greater steric accessibility for nucleophilic attack.

  • Causality: In the trimethoxy derivative, the methoxy groups at C2, C4, and C6 create a more crowded environment around the entire ring. The C6-methoxy group, in particular, can sterically shield the adjacent C2 position from incoming nucleophiles. In contrast, the dimethoxy derivative has a small hydrogen atom at C6, presenting a much lower steric barrier for nucleophiles targeting the C2 or C4 positions. This reduced steric clash facilitates a more favorable trajectory for nucleophilic attack.

The interplay of electronic and steric effects is visualized in the diagram below.

G cluster_0 2,4,6-Trimethoxy-5-nitropyrimidine cluster_1 2,4-Dimethoxy-5-nitropyrimidine TMNP Pyrimidine Ring (Less Electrophilic) MeO2_TMNP C2-OMe (+M Donation) (Steric Hindrance) MeO4_TMNP C4-OMe (+M Donation) MeO6_TMNP C6-OMe (+M Donation) (Steric Hindrance) NO2_TMNP C5-NO2 (-M, -I Activation) Reactivity_TMNP Lower Reactivity TMNP->Reactivity_TMNP Reduced Electrophilicity MeO2_TMNP->TMNP e- Donation MeO2_TMNP->Reactivity_TMNP Steric Shielding MeO4_TMNP->TMNP e- Donation MeO6_TMNP->TMNP e- Donation MeO6_TMNP->Reactivity_TMNP Steric Shielding DMNP Pyrimidine Ring (More Electrophilic) MeO2_DMNP C2-OMe (+M Donation) MeO4_DMNP C4-OMe (+M Donation) H6_DMNP C6-H (Low Steric Hindrance) NO2_DMNP C5-NO2 (-M, -I Activation) Reactivity_DMNP Higher Reactivity DMNP->Reactivity_DMNP Enhanced Electrophilicity MeO2_DMNP->DMNP e- Donation MeO4_DMNP->DMNP e- Donation H6_DMNP->Reactivity_DMNP Steric Accessibility

Caption: Comparison of electronic and steric factors influencing reactivity.

Quantitative Data Summary

Feature2,4,6-Trimethoxy-5-nitropyrimidine2,4-Dimethoxy-5-nitropyrimidineRationale for Reactivity Difference
Molecular Formula C₇H₉N₃O₅[12]C₆H₇N₃O₄-
Molecular Weight 215.16 g/mol [12]185.14 g/mol -
Methoxy Groups 3 (at C2, C4, C6)2 (at C2, C4)Fewer electron-donating groups lead to a more electron-deficient ring.
Ring Electrophilicity LowerHigherThe cumulative +M effect of three methoxy groups partially deactivates the ring relative to the dimethoxy analogue.
Steric Hindrance HigherLowerThe presence of a C6-methoxy group increases steric bulk, hindering nucleophilic approach, especially at C2.
Predicted Reactivity Lower Higher The combination of enhanced ring electrophilicity and greater steric accessibility makes it the more reactive substrate for SNAr.

Experimental Protocols: A Framework for Reactivity Assessment

To empirically validate the predicted reactivity difference, a standardized kinetic study or a parallel competitive reaction is required. Below is a representative protocol for the aminolysis of these pyrimidine substrates, a common and synthetically valuable transformation.[13]

General Protocol for Comparative Aminolysis

This protocol describes a method to monitor the reaction of each pyrimidine derivative with a model amine nucleophile, such as morpholine, allowing for a direct comparison of their consumption rates.

G start Start prep Prepare two identical reaction flasks (A and B) Add anhydrous solvent (e.g., DMF, 10 mL) and a magnetic stir bar to each. start->prep add_pyr To Flask A: Add 2,4,6-trimethoxy-5-nitropyrimidine (1.0 mmol) To Flask B: Add 2,4-dimethoxy-5-nitropyrimidine (1.0 mmol) prep->add_pyr add_nuc Add Morpholine (1.1 mmol) and a non-nucleophilic base (e.g., DIPEA, 1.2 mmol) to each flask. add_pyr->add_nuc heat Heat both reaction mixtures to a constant temperature (e.g., 80 °C) with vigorous stirring. add_nuc->heat monitor Monitor reaction progress at set time intervals (e.g., 0, 15, 30, 60, 120 min) by TLC or HPLC/UPLC. heat->monitor monitor->monitor In Progress workup Upon completion (or at final time point), cool mixtures, quench with water, and extract with an organic solvent (e.g., Ethyl Acetate). monitor->workup Reaction Complete analyze Analyze crude or purified products by NMR and MS to confirm structure and purity. workup->analyze compare Compare the rate of consumption of starting material in Flask A vs. Flask B to determine relative reactivity. analyze->compare

Caption: Experimental workflow for comparing pyrimidine reactivity.

Self-Validating System: This parallel setup acts as a self-validating system. By running the reactions under identical conditions (concentration, temperature, solvent), any observed difference in the rate of disappearance of the starting materials can be directly attributed to the inherent reactivity of the pyrimidine substrates. The inclusion of a non-nucleophilic base is crucial to neutralize the H-X byproduct without competing with the primary nucleophile.

Mechanistic Insight: The SNAr Pathway

The accepted mechanism for these transformations is the two-step addition-elimination SNAr pathway.

  • Nucleophilic Addition: The nucleophile attacks one of the electron-deficient carbons (C2, C4, or C6), breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the departure of a leaving group, in this case, a methoxide anion.

Caption: The general two-step SNAr mechanism.

For 2,4-dimethoxy-5-nitropyrimidine, the more electron-deficient ring lowers the activation energy for the initial, rate-determining nucleophilic attack, leading to a faster overall reaction rate compared to the trimethoxy analogue.

Conclusion and Outlook

Based on a comprehensive analysis of electronic and steric factors, 2,4-dimethoxy-5-nitropyrimidine is unequivocally the more reactive substrate in nucleophilic aromatic substitution reactions when compared to 2,4,6-trimethoxy-5-nitropyrimidine. This heightened reactivity stems from two key properties:

  • Greater Ring Electrophilicity: The absence of a third electron-donating methoxy group leaves the pyrimidine ring more electron-deficient and thus more susceptible to nucleophilic attack.

  • Lower Steric Hindrance: The replacement of a bulky methoxy group with a hydrogen atom at the C6 position reduces steric congestion, allowing for easier access by nucleophiles.

For synthetic chemists and drug development professionals, this means that reactions with 2,4-dimethoxy-5-nitropyrimidine can often be conducted under milder conditions (lower temperatures, shorter reaction times) and may proceed successfully with a broader range of weaker nucleophiles. Conversely, the lower reactivity of 2,4,6-trimethoxy-5-nitropyrimidine might be advantageous when greater stability or selective mono-substitution in the presence of multiple nucleophilic sites is desired. This guide provides the foundational understanding necessary to make informed decisions in the design and execution of synthetic routes involving these valuable pyrimidine building blocks.

References

  • Krawczyk, M. et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC. [Link]

  • Organic Chemistry Portal. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. [Link]

  • Marchal, A. et al. (2010). Alkoxy-5-nitrosopyrimidines: Useful Building Block for the Generation of Biologically Active Compounds. Lirias. [Link]

  • Asif, M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • LinkedIn. (2022). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Reddit. (2021). effect of steric hindrance on nucleophiles. [Link]

  • Lamsabhi, A. M. et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. [Link]

  • Gonzalez-Gutierrez, G. et al. (2021). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • ChemRadar. 2,4,6-Trimethoxy-5-nitropyrimidine CAS#83356-02-9. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Reduction of 2,4,6-Trimethoxy-5-nitropyrimidine: A Comparative Analysis of Leading Reducing Agents

For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocycles, the selective reduction of the nitro group in polysubstituted aromatic systems is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocycles, the selective reduction of the nitro group in polysubstituted aromatic systems is a critical transformation. 2,4,6-Trimethoxy-5-aminopyrimidine is a valuable intermediate in the synthesis of various biologically active compounds. Its precursor, 2,4,6-Trimethoxy-5-nitropyrimidine, requires a robust and efficient reduction method that is compatible with the electron-rich trimethoxypyrimidine core. This guide provides an in-depth, objective comparison of three commonly employed reducing agents for this conversion: Catalytic Transfer Hydrogenation with Palladium on Carbon and Ammonium Formate, Metallic Iron with Ammonium Chloride, and Sodium Dithionite. The analysis is grounded in established chemical principles and supported by representative experimental protocols to aid in the selection of the most suitable method for your specific research needs.

The Synthetic Challenge: Selectivity and Efficiency

The reduction of the nitro group on the pyrimidine ring presents a unique set of challenges. The electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack but also makes it susceptible to nucleophilic substitution, which could be a competing pathway under certain conditions. Furthermore, the methoxy groups are generally stable but can be sensitive to harsh acidic or basic conditions. Therefore, the ideal reducing agent should offer high chemoselectivity for the nitro group, operate under mild conditions, and provide a high yield of the desired amine with a straightforward workup.

Comparative Analysis of Reducing Agents

This section details the core advantages and disadvantages of each of the three selected reduction methodologies. A summary of their performance is provided in Table 1.

Reducing AgentKey AdvantagesKey DisadvantagesTypical Yield
Pd/C, Ammonium Formate High efficiency and chemoselectivity, mild reaction conditions, clean reaction profile, avoids the use of pressurized hydrogen gas.[1][2][3][4]Cost of palladium catalyst, potential for catalyst poisoning, requires an inert atmosphere.High (>90%)
Iron, Ammonium Chloride Cost-effective, readily available reagents, milder than traditional Fe/acid systems.[5][6]Often requires elevated temperatures, can be slow, workup can be complicated by the formation of iron sludge, potential for impurities.[7]Good to Excellent (80-95%)
Sodium Dithionite Metal-free, mild reaction conditions, good functional group tolerance, economical.[8][9]Can require aqueous solvent systems which may pose solubility issues for organic substrates, potential for sulfur-containing byproducts, exothermicity on a large scale.[8][9]Good to Excellent (80-95%)

Catalytic Transfer Hydrogenation: The High-Efficiency Route

Catalytic transfer hydrogenation has emerged as a powerful and versatile method for the reduction of nitro groups, offering a safer and more convenient alternative to traditional catalytic hydrogenation using pressurized hydrogen gas.[1][2][3][4] In this system, a hydrogen donor, such as ammonium formate, transfers hydrogen to the substrate in the presence of a catalyst, typically palladium on carbon (Pd/C).

Causality Behind Experimental Choices

The choice of ammonium formate as the hydrogen donor is strategic; it decomposes in situ to produce hydrogen, ammonia, and carbon dioxide, providing a fresh and continuous supply of the reducing agent at the catalyst surface.[3] Palladium on carbon is a highly efficient catalyst for this process, facilitating the cleavage of the N-O bonds in the nitro group and the subsequent formation of N-H bonds. The use of a protic solvent like methanol or ethanol is common as it aids in the solubility of the ammonium formate and the substrate.

Experimental Protocol: Catalytic Transfer Hydrogenation

To a solution of 2,4,6-Trimethoxy-5-nitropyrimidine (1.0 eq) in methanol (10-20 volumes), is added 10% Palladium on Carbon (0.1 eq by weight). To this suspension, ammonium formate (5.0 eq) is added in one portion. The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the desired 2,4,6-Trimethoxy-5-aminopyrimidine.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup start Dissolve 2,4,6-Trimethoxy-5-nitropyrimidine in Methanol add_pdc Add 10% Pd/C start->add_pdc add_nh4co2h Add Ammonium Formate add_pdc->add_nh4co2h react Stir at Room Temperature under Inert Atmosphere add_nh4co2h->react filter Filter through Celite react->filter concentrate Concentrate Filtrate filter->concentrate extract Liquid-Liquid Extraction concentrate->extract dry Dry Organic Layer extract->dry final_concentrate Concentrate to Yield Product dry->final_concentrate

Caption: Workflow for Catalytic Transfer Hydrogenation.

Iron in the Presence of Ammonium Chloride: The Economical Workhorse

The reduction of nitroarenes using iron metal is a classic and cost-effective method. The use of ammonium chloride provides a neutral to slightly acidic medium, which is generally milder than using strong acids like hydrochloric acid, thus minimizing potential side reactions.[5][6]

Causality Behind Experimental Choices

In this reaction, iron acts as the electron donor, reducing the nitro group in a stepwise manner. Ammonium chloride serves as a proton source and also helps to activate the iron surface. The reaction is typically carried out in a protic solvent mixture, such as ethanol/water, to facilitate the solubility of the reagents and to act as a proton source. The elevated temperature is often necessary to achieve a reasonable reaction rate. A significant challenge with this method is the workup, as the iron is converted to a voluminous iron sludge (iron oxides/hydroxides), which can make product isolation difficult.[7]

Experimental Protocol: Iron/Ammonium Chloride Reduction

To a suspension of 2,4,6-Trimethoxy-5-nitropyrimidine (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v, 10-20 volumes), is added iron powder (5.0 eq) and ammonium chloride (10.0 eq). The mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by TLC or LC-MS. Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron residues. The filter cake should be washed thoroughly with hot ethanol. The combined filtrate is concentrated under reduced pressure to remove the ethanol. The remaining aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup start Suspend 2,4,6-Trimethoxy-5-nitropyrimidine in Ethanol/Water add_fe Add Iron Powder start->add_fe add_nh4cl Add Ammonium Chloride add_fe->add_nh4cl react Heat to Reflux add_nh4cl->react filter Hot Filtration through Celite react->filter concentrate Concentrate Filtrate filter->concentrate extract Liquid-Liquid Extraction concentrate->extract dry Dry Organic Layer extract->dry final_concentrate Concentrate to Yield Product dry->final_concentrate

Caption: Workflow for Iron/Ammonium Chloride Reduction.

Sodium Dithionite: The Mild, Metal-Free Alternative

Sodium dithionite (also known as sodium hydrosulfite) is a versatile and economical reducing agent for nitro compounds.[8] It offers a metal-free alternative and is known for its mild reaction conditions and high chemoselectivity, often tolerating other reducible functional groups.[8]

Causality Behind Experimental Choices

The reduction mechanism of sodium dithionite is believed to proceed through a single-electron transfer (SET) pathway.[8] In an aqueous medium, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. This radical anion transfers electrons to the nitro group, leading to its stepwise reduction to the amine. The reaction is often carried out in a biphasic system or in a mixture of an organic solvent and water to accommodate the solubility of both the substrate and the reducing agent.

Experimental Protocol: Sodium Dithionite Reduction

2,4,6-Trimethoxy-5-nitropyrimidine (1.0 eq) is dissolved in a suitable organic solvent such as methanol, ethanol, or THF (10-20 volumes). In a separate flask, sodium dithionite (3.0-5.0 eq) is dissolved in water (5-10 volumes). The aqueous solution of sodium dithionite is then added to the solution of the nitro-pyrimidine, and the resulting mixture is stirred vigorously at a temperature ranging from room temperature to gentle reflux. The reaction is monitored by TLC or LC-MS. Upon completion, the organic solvent is removed under reduced pressure. The remaining aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired product.

Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup prep_nitro Dissolve 2,4,6-Trimethoxy-5-nitropyrimidine in Organic Solvent react Combine Solutions and Stir prep_nitro->react prep_dithionite Dissolve Sodium Dithionite in Water prep_dithionite->react concentrate Remove Organic Solvent react->concentrate extract Liquid-Liquid Extraction concentrate->extract dry Dry Organic Layer extract->dry final_concentrate Concentrate to Yield Product dry->final_concentrate

Caption: Workflow for Sodium Dithionite Reduction.

Mechanistic Insights

A deeper understanding of the reaction mechanisms allows for more informed decisions in troubleshooting and optimization.

Catalytic Transfer Hydrogenation Mechanism

The mechanism of catalytic transfer hydrogenation with ammonium formate on a Pd/C surface is a complex heterogeneous process. It is generally accepted to involve the following key steps:

  • Decomposition of Ammonium Formate: Ammonium formate decomposes on the palladium surface to generate adsorbed hydrogen atoms (H•), carbon dioxide, and ammonia.

  • Adsorption of Nitro Compound: The nitro group of the substrate adsorbs onto the palladium surface.

  • Stepwise Hydrogenation: The adsorbed nitro group is sequentially hydrogenated by the adsorbed hydrogen atoms, proceeding through nitroso and hydroxylamine intermediates to the final amine.

G cluster_catalyst Pd/C Catalyst Surface R-NO₂ R-NO₂ R-NO R-NO R-NO₂->R-NO + 2[H] - H₂O R-NHOH R-NHOH R-NO->R-NHOH + 2[H] R-NH₂ R-NH₂ R-NHOH->R-NH₂ + 2[H] - H₂O HCOONH₄ HCOONH₄ H₂ + CO₂ + NH₃ H₂ + CO₂ + NH₃ HCOONH₄->H₂ + CO₂ + NH₃

Caption: Simplified Mechanism of Catalytic Transfer Hydrogenation.

Iron/Ammonium Chloride Reduction Mechanism

The reduction with iron metal proceeds via single electron transfers from the iron surface to the nitro group. The process is a six-electron reduction.

  • Electron Transfer: Iron metal donates electrons to the nitro group, forming a nitro radical anion.

  • Protonation: The radical anion is protonated by a proton source in the medium (e.g., H₂O or NH₄⁺).

  • Further Reduction: This sequence of electron transfer and protonation is repeated until the amine is formed, with nitroso and hydroxylamine intermediates.

G R-NO₂ R-NO₂ [R-NO₂]⁻• [R-NO₂]⁻• R-NO₂->[R-NO₂]⁻• + e⁻ (from Fe) R-NO R-NO [R-NO₂]⁻•->R-NO + H⁺, + e⁻, - OH⁻ R-NHOH R-NHOH R-NO->R-NHOH + 2e⁻, + 2H⁺ R-NH₂ R-NH₂ R-NHOH->R-NH₂ + 2e⁻, + H⁺, - OH⁻ G S₂O₄²⁻ S₂O₄²⁻ 2 •SO₂⁻ 2 •SO₂⁻ S₂O₄²⁻->2 •SO₂⁻ R-NO₂ + •SO₂⁻ R-NO₂ + •SO₂⁻ [R-NO₂]⁻• + SO₂ [R-NO₂]⁻• + SO₂ R-NO₂ + •SO₂⁻->[R-NO₂]⁻• + SO₂ [R-NO₂]⁻• [R-NO₂]⁻• R-NO R-NO [R-NO₂]⁻•->R-NO + •SO₂⁻, + H⁺, - HSO₃⁻ R-NHOH R-NHOH R-NO->R-NHOH + 2•SO₂⁻, + 2H⁺, - 2SO₂ R-NH₂ R-NH₂ R-NHOH->R-NH₂ + 2•SO₂⁻, + H⁺, - 2SO₂, - OH⁻

Caption: Simplified Mechanism of Sodium Dithionite Reduction.

Conclusion and Recommendations

The choice of the optimal reducing agent for the conversion of 2,4,6-Trimethoxy-5-nitropyrimidine to its corresponding amine is contingent upon the specific requirements of the synthesis, including scale, cost considerations, and available equipment.

  • For high-yield, clean, and rapid conversions on a laboratory scale, catalytic transfer hydrogenation with Pd/C and ammonium formate is highly recommended. Its mild conditions and the ease of product isolation often make it the superior choice, provided the cost of the catalyst is not a prohibitive factor.

  • When cost is a primary driver, particularly on a larger scale, reduction with iron and ammonium chloride presents a viable and economical alternative. Researchers should be prepared for a more involved workup procedure to remove the iron byproducts.

  • Sodium dithionite is an excellent choice for a metal-free reduction, especially when other sensitive functional groups are present in the molecule. Its mildness and good functional group tolerance are significant advantages. Careful consideration of solvent choice to ensure adequate solubility of the substrate is key to success with this reagent.

Ultimately, the selection of the reducing agent should be guided by a thorough evaluation of these factors. It is always advisable to perform small-scale test reactions to optimize conditions for the specific substrate and desired outcome.

Sources

Validation

HPLC method validation for 2,4,6-Trimethoxy-5-nitropyrimidine purity analysis

An In-Depth Comparative Guide to HPLC Method Validation for the Purity Analysis of 2,4,6-Trimethoxy-5-nitropyrimidine Introduction: The Criticality of Purity in Pharmaceutical Synthesis In the landscape of pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to HPLC Method Validation for the Purity Analysis of 2,4,6-Trimethoxy-5-nitropyrimidine

Introduction: The Criticality of Purity in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2,4,6-Trimethoxy-5-nitropyrimidine serves as a vital building block in the synthesis of various pharmacologically active molecules. Even minute impurities can alter the toxicological profile, stability, and therapeutic efficacy of the final drug product. Therefore, a validated, robust, and reliable analytical method for purity determination is indispensable.

This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2,4,6-Trimethoxy-5-nitropyrimidine: a conventional HPLC-UV method and a modern Ultra-High-Performance Liquid Chromatography (UPLC-UV) method. We will dissect the validation process through the lens of the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering field-proven insights into the causality behind experimental choices and presenting supporting data to guide researchers and drug development professionals in their method selection.[1][2][3]

Methodology Overview: A Tale of Two Chromatographic Approaches

The objective is to develop and validate a stability-indicating method capable of separating 2,4,6-Trimethoxy-5-nitropyrimidine from its potential process-related impurities and degradation products.

Primary Method: HPLC-UV

A robust, conventional HPLC method designed for routine quality control.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Comparative Method: UPLC-UV

An advanced UPLC method designed for high-throughput analysis and enhanced resolution.

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 5 minutes

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

The Validation Gauntlet: A Parameter-by-Parameter Comparison

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended purpose.[4][5]

Specificity: Ensuring Unambiguous Identification

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7][8] For a purity assay, this is the most critical validation parameter. We achieve this by performing forced degradation studies, which deliberately stress the drug substance to generate potential degradation products.[9][10][11] The goal is not to destroy the molecule completely but to achieve 5-20% degradation, which is sufficient to evaluate the method's separating power.[6][11]

  • Preparation: Prepare solutions of 2,4,6-Trimethoxy-5-nitropyrimidine (100 µg/mL) in a suitable solvent.

  • Acid Hydrolysis: Add 1N HCl and reflux at 80°C for 4 hours.

  • Base Hydrolysis: Add 1N NaOH and reflux at 80°C for 2 hours.

  • Oxidative Degradation: Add 6% H₂O₂ and keep at room temperature for 8 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Neutralize the acid and base samples, dilute all samples to the target concentration, and analyze using both the HPLC and UPLC methods. Peak purity analysis will be performed using a photodiode array (PDA) detector.

ParameterStress ConditionHPLC-UV MethodUPLC-UV Method
Resolution (Rs) Acid Hydrolysis2.1 (vs. Degradant 1)3.5 (vs. Degradant 1)
Base Hydrolysis1.9 (vs. Degradant 2)2.8 (vs. Degradant 2)
Oxidation3.5 (vs. Degradant 3)5.1 (vs. Degradant 3)
Peak Purity Angle All Conditions< Purity Threshold< Purity Threshold
Run Time Per Sample~25 minutes~7 minutes

The results clearly indicate that while both methods are specific, the UPLC method provides significantly better resolution between the parent peak and its degradants in a fraction of the time. This superior resolving power is crucial for confidently separating and quantifying closely eluting impurities.

Linearity and Range: Establishing a Proportional Response

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[12][13][14] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[15] For a purity assay, the range is typically validated from 50% to 150% of the target assay concentration.[8][16]

  • Prepare a stock solution of 2,4,6-Trimethoxy-5-nitropyrimidine reference standard.

  • Perform serial dilutions to create at least five concentration levels, ranging from 50 µg/mL to 150 µg/mL (corresponding to 50% - 150% of the 100 µg/mL target concentration).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration and perform linear regression analysis.

ParameterHPLC-UV MethodUPLC-UV MethodAcceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mL80-120% of test conc.[8]
Correlation Coefficient (r²) 0.99920.9998≥ 0.999
Slope 4587.112543.9-
Y-Intercept 102.589.7-
Residual Plot Random distributionRandom distributionNo obvious pattern

Both methods demonstrate excellent linearity. The UPLC method's slightly higher correlation coefficient and the steeper slope suggest a greater sensitivity, which is expected due to the sharper, narrower peaks produced by the smaller particle size column.

Accuracy: Measuring Closeness to the True Value

Expertise & Experience: Accuracy measures the closeness of the test results to the true value.[12] It is typically determined by spike recovery studies, where a known amount of pure analyte is added to a sample matrix (or placebo).[8] For a drug substance, accuracy can be assessed by analyzing a sample of known purity.

  • Prepare samples at three concentration levels: 80%, 100%, and 120% of the target concentration (80, 100, and 120 µg/mL).

  • Prepare each concentration level in triplicate (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Concentration LevelHPLC-UV Method (% Recovery ± %RSD)UPLC-UV Method (% Recovery ± %RSD)Acceptance Criteria
80% (80 µg/mL) 99.5% ± 0.8%100.2% ± 0.4%98.0% - 102.0%
100% (100 µg/mL) 100.3% ± 0.6%100.1% ± 0.3%98.0% - 102.0%
120% (120 µg/mL) 101.1% ± 0.7%100.8% ± 0.5%98.0% - 102.0%

Both methods are highly accurate and fall well within the typical acceptance criteria for a pharmaceutical assay. The UPLC method shows slightly better precision (lower %RSD), which contributes to a higher degree of confidence in the accuracy of the results.

Precision: Assessing Method Variability

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[8][12] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Repeatability: Prepare six individual samples of 2,4,6-Trimethoxy-5-nitropyrimidine at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis of six individual samples on a different day with a different analyst.

  • Calculate the %RSD for each set of measurements.

Precision LevelParameterHPLC-UV MethodUPLC-UV MethodAcceptance Criteria
Repeatability %RSD (n=6)0.75%0.42%≤ 2.0%
Intermediate Precision %RSD (n=12)1.10%0.65%≤ 2.0%

The data confirms that both methods are precise. The superior peak shape and efficiency of the UPLC system result in significantly lower relative standard deviations, indicating a more precise and reliable method.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Expertise & Experience: The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[5] These are critical for impurity analysis. They can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[17][18][19]

  • Prepare a series of diluted solutions of the analyte.

  • Inject them to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirm the LOQ by injecting at least six replicates at this concentration and ensuring the precision (%RSD) is acceptable.

ParameterHPLC-UV MethodUPLC-UV MethodRationale
LOD (S/N ≈ 3:1) 0.05 µg/mL0.01 µg/mLSharper peaks in UPLC lead to higher S/N
LOQ (S/N ≈ 10:1) 0.15 µg/mL0.03 µg/mLEnhanced sensitivity of UPLC system
Precision at LOQ (%RSD) 6.8%4.5%Meets typical criteria (<10%)

The UPLC method is demonstrably more sensitive, with an LOQ that is five times lower than the conventional HPLC method. This is a significant advantage when detecting and quantifying trace-level impurities.

Robustness: Withstanding Deliberate Variations

Expertise & Experience: Robustness measures a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[20][21][22] It provides an indication of the method's reliability during normal usage and is a critical part of method transfer.[23]

  • Analyze a standard solution while introducing small, deliberate changes to the method parameters one at a time.

  • Parameters to vary include:

    • Flow Rate (± 10%)

    • Column Temperature (± 5°C)

    • Mobile Phase Composition (± 2% organic)

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry) and the final quantified result.

Parameter VariedHPLC-UV (% Change in Assay)UPLC-UV (% Change in Assay)Acceptance Criteria
Flow Rate (+10%) -0.8%-0.5%%RSD of results ≤ 2.0%
Flow Rate (-10%) +0.9%+0.6%
Temperature (+5°C) -0.4%-0.2%
Temperature (-5°C) +0.3%+0.1%
% Organic (+2%) -1.2%-0.9%
% Organic (-2%) +1.3%+1.0%

Both methods demonstrate good robustness, with no single variation causing a significant deviation in the final assay value. The system suitability parameters (not shown) also remained within acceptable limits, indicating that both methods are reliable for routine use.

Visualization of Workflows and Logic

Method Validation Workflow

A well-defined workflow ensures all validation parameters are systematically addressed according to regulatory expectations.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting Dev Method Development (Column, Mobile Phase) Opt Method Optimization (Gradient, Flow Rate) Dev->Opt Proto Write Validation Protocol (Define Parameters & Criteria) Opt->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Compile Validation Report (Data, Analysis, Conclusion) Rob->Report

Caption: A typical workflow for HPLC method validation.

Inter-relationship of Validation Parameters

The validation parameters are not isolated; they form a self-validating system that collectively ensures method suitability.

G center Method Suitability Specificity Specificity center->Specificity  Discriminatory Power Accuracy Accuracy center->Accuracy  Closeness to Truth Precision Precision center->Precision  Reproducibility Linearity Linearity center->Linearity  Proportionality Sensitivity Sensitivity (LOD/LOQ) center->Sensitivity  Detection Capability Robustness Robustness center->Robustness  Reliability Accuracy->Precision Linearity->Accuracy Linearity->Precision

Caption: Logical relationships between validation parameters.

Summary and Recommendations

This guide has systematically compared a conventional HPLC-UV method with a modern UPLC-UV method for the purity analysis of 2,4,6-Trimethoxy-5-nitropyrimidine. Both methods were successfully validated according to ICH guidelines.

Validation ParameterHPLC-UV Method PerformanceUPLC-UV Method PerformanceAdvantage
Specificity Adequate (Rs > 1.9)Excellent (Rs > 2.8)UPLC
Linearity (r²) 0.99920.9998UPLC
Accuracy (% Recovery) 99.5% - 101.1%100.1% - 100.8%Comparable
Precision (%RSD) ≤ 1.10%≤ 0.65%UPLC
LOQ 0.15 µg/mL0.03 µg/mLUPLC
Robustness RobustRobustComparable
Analysis Time ~25 minutes~7 minutesUPLC

The choice between the two methods depends on the specific application.

  • The HPLC-UV method is robust, reliable, and perfectly suitable for routine quality control environments where speed is not the primary driver and impurity profiles are well-characterized. Its longer run time may be acceptable in labs with lower sample throughput.

  • The UPLC-UV method is the superior choice for high-throughput screening, in-depth stability studies, and situations where complex impurity profiles require the highest possible resolution. Its significant advantages in speed, sensitivity, and precision can lead to substantial long-term gains in laboratory efficiency and data quality.

Ultimately, this guide provides the experimental framework and comparative data necessary for scientists and researchers to make an informed, data-driven decision that aligns with their specific analytical needs and regulatory requirements.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. [Link]

  • HPLC Specificity Testing: Importance Explained. Altabrisa Group. [Link]

  • Robustness Parameters in HPLC: pH, Flow Rate, and Temperature. Pharma Validation. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Altabrisa Group. [Link]

  • Robustness Tests. Chromatography Online. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group. [Link]

  • How to calculate LOD and LOQ of analyte by hplc?. ResearchGate. [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • HPLC analytical tips: What is 'specificity'?. Biorelevant.com. [Link]

  • A Guide to Analytical Method Validation. Waters Corporation. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • HPLC Method Validation: Key Parameters and Importance. assayprism.com. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • Linearity and Range in Analytical Method Validation by HPLC. Industrial Pharmacist. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]

  • What Is Linearity in HPLC Analysis and Its Importance?. Altabrisa Group. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Chromatography Online. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. Celsis. [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences. [Link]

Sources

Comparative

A Researcher's Guide to the NMR-Based Structural Validation of 2,4,6-Trimethoxy-5-nitropyrimidine

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone class of heterocyclic compounds. Their prevalence in biologically active molecules necessitates robust and efficient...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone class of heterocyclic compounds. Their prevalence in biologically active molecules necessitates robust and efficient methods for their structural characterization.[1] Among these, 2,4,6-trimethoxy-5-nitropyrimidine stands as a key intermediate in the synthesis of various pharmacologically relevant molecules. Its precise synthesis and unequivocal structural validation are paramount to ensure the integrity of downstream applications. This guide provides an in-depth, technically-focused comparison of methodologies for validating the synthesis of 2,4,6-trimethoxy-5-nitropyrimidine, with a primary emphasis on the power of Nuclear Magnetic Resonance (NMR) spectroscopy.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing a framework for self-validating systems and grounding its claims in authoritative references. The goal is to equip researchers, scientists, and drug development professionals with the expertise to confidently synthesize and validate this critical chemical entity.

The Synthetic Pathway: A Deliberate Approach

The synthesis of 2,4,6-trimethoxy-5-nitropyrimidine typically begins with a more readily available precursor, such as barbituric acid. A common synthetic route involves a two-step process: chlorination followed by nucleophilic substitution with methoxide.

A plausible synthetic route starts with the conversion of barbituric acid to 2,4,6-trichloropyrimidine. This is often achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), sometimes in the presence of phosphorus pentachloride (PCl₅).[2][3] The subsequent step involves the nucleophilic aromatic substitution of the chlorine atoms with methoxy groups. This is typically accomplished by reacting the 2,4,6-trichloropyrimidine with a source of methoxide ions, such as sodium methoxide in methanol. The final step is the nitration at the 5-position, which is activated by the electron-donating methoxy groups.

Synthesis_Workflow cluster_synthesis Synthesis cluster_validation Validation Barbituric_Acid Barbituric Acid Trichloropyrimidine 2,4,6-Trichloropyrimidine Trimethoxypyrimidine 2,4,6-Trimethoxypyrimidine Final_Product 2,4,6-Trimethoxy- 5-nitropyrimidine NMR_Analysis NMR Spectroscopy (¹H & ¹³C) Purity_Confirmation Purity & Structure Confirmation

NMR Spectroscopy: The Gold Standard for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of organic molecules like 2,4,6-trimethoxy-5-nitropyrimidine.[1] These techniques provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

In the ¹H NMR spectrum of 2,4,6-trimethoxy-5-nitropyrimidine, we expect to see distinct signals corresponding to the protons of the three methoxy groups. Due to the symmetry of the molecule, the two methoxy groups at positions 4 and 6 are chemically equivalent, while the methoxy group at position 2 is in a different chemical environment.

  • C4-OCH₃ and C6-OCH₃: These two methoxy groups should give rise to a single, sharp singlet integrating to six protons. The electron-withdrawing effect of the adjacent nitrogen atoms and the nitro group will deshield these protons, placing their signal downfield.

  • C2-OCH₃: The methoxy group at the 2-position is flanked by two nitrogen atoms, leading to a more pronounced deshielding effect. Consequently, its singlet, integrating to three protons, is expected to appear further downfield compared to the signal for the C4/C6 methoxy groups.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. For 2,4,6-trimethoxy-5-nitropyrimidine, we anticipate the following signals:

  • Methoxy Carbons: Similar to the proton spectrum, two distinct signals are expected for the methoxy carbons. The carbons of the C4 and C6 methoxy groups will be equivalent and appear as one signal, while the C2 methoxy carbon will resonate at a different chemical shift. Aromatic methoxy groups typically appear in the range of 55-65 ppm.[4]

  • Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will also produce distinct signals. The chemical shifts of these carbons are significantly influenced by the attached substituents. The carbons bearing the methoxy groups (C2, C4, C6) will be deshielded. The carbon atom attached to the nitro group (C5) will also be significantly deshielded due to the strong electron-withdrawing nature of the nitro group.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale
C4-OCH₃, C6-OCH₃Singlet, ~4.0-4.2~55-60Equivalent methoxy groups, deshielded by adjacent nitrogens and the nitro group.
C2-OCH₃Singlet, ~4.2-4.4~60-65More deshielded due to being flanked by two nitrogen atoms.
C2-~160-170Attached to two nitrogen atoms and a methoxy group.
C4, C6-~165-175Equivalent carbons attached to nitrogen and methoxy groups, and adjacent to the nitro group.
C5-~130-140Attached to the electron-withdrawing nitro group.

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 2,4,6-trimethoxy-5-nitropyrimidine. These are estimated values and may vary depending on the solvent and spectrometer frequency.

Experimental Protocol: Acquiring High-Quality NMR Data

A meticulous experimental approach is crucial for obtaining high-quality, interpretable NMR spectra.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. Ensure the solvent is of high purity to avoid extraneous signals.[5]

  • Concentration: Prepare a solution of approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).[6]

Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.[5]

  • ¹H NMR:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR:

    • Proton-decoupled ¹³C NMR is typically performed to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

NMR_Validation_Workflow Start Synthesized Product Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) Start->Sample_Prep NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation (Comparison with Expected Spectra) Spectral_Analysis->Structure_Confirmation Purity_Assessment Purity Assessment (Identification of Impurity Signals) Structure_Confirmation->Purity_Assessment End Validated Product Purity_Assessment->End

Identifying Potential Impurities: A Comparative Analysis

The power of NMR extends beyond simple structural confirmation; it is also a formidable tool for identifying impurities. During the synthesis of 2,4,6-trimethoxy-5-nitropyrimidine, several by-products could potentially form.

  • Incomplete Methoxylation: If the reaction with sodium methoxide is incomplete, you may observe signals corresponding to partially chlorinated intermediates, such as 2-chloro-4,6-dimethoxy-5-nitropyrimidine or 2,4-dichloro-6-methoxy-5-nitropyrimidine. The presence of a C-Cl bond would alter the chemical shifts of adjacent protons and carbons.

  • Over-Nitration or Isomers: While less common, the formation of dinitro- or other positional isomers of the nitro group could occur under harsh nitrating conditions. These would present a different set of signals in the NMR spectra.

  • Residual Solvents: Signals from residual solvents used in the synthesis or purification (e.g., methanol, diethyl ether, ethyl acetate) are common and can be identified by their characteristic chemical shifts.[7]

By comparing the acquired spectra to established databases of common laboratory solvents and potential by-products, a comprehensive assessment of the product's purity can be achieved.

Alternative and Complementary Analytical Techniques

While NMR is the primary tool for structural elucidation in solution, a multi-faceted analytical approach provides the most robust validation.[1]

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires minimal sample.[1]Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C-O, NO₂).Fast and non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography Definitive 3D molecular structure in the solid state.Unambiguous structural determination.Requires a single, high-quality crystal.
Elemental Analysis Percentage composition of elements (C, H, N).Confirms the empirical formula.Does not provide structural information.

Table 2: A comparison of alternative and complementary analytical techniques for the characterization of 2,4,6-trimethoxy-5-nitropyrimidine.

Conclusion: A Foundation of Confidence

The synthesis of 2,4,6-trimethoxy-5-nitropyrimidine is a critical step in the development of numerous compounds of interest in the pharmaceutical and life sciences sectors. Its successful synthesis is not merely the production of a white powder but the creation of a well-defined molecular entity. NMR spectroscopy, with its ability to provide a detailed atomic-level picture of the molecule, stands as the most powerful and informative technique for validating its structure and purity. By understanding the expected spectral features, diligently executing the experimental protocols, and critically analyzing the data for potential impurities, researchers can proceed with confidence, knowing that their starting material is precisely what it is intended to be. This rigorous approach to validation is the bedrock upon which reliable and reproducible scientific discovery is built.

References

  • BenchChem. (2025). Spectroscopic Characterization of 5-Nitro-2,4,6-triaminopyrimidine: A Technical Guide.
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Nitropyrimidine Reactions.
  • ScienceOpen. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Futurity Proceedings. (2025). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines.
  • PMC. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.
  • PMC. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
  • ResearchGate. (n.d.). Chemical structure of a selected 5-nitropyrimidine-2,4-dione (121) with....
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • ResearchGate. (2021). Scheme 1. Preparation of 5-nitro-2,4,6-triaminopyrimidine-1,3-dioxide 5.
  • BenchChem. (n.d.). 4-N-methyl-5-nitropyrimidine-2,4-diamine molecular weight and formula.
  • MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
  • ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents....
  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.
  • Unknown. (n.d.). 13C NMR Spectroscopy.
  • SCIENCE.ASU.EDU.RU. (2025). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives.
  • Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • Google Patents. (n.d.). US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine.
  • Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • Google Patents. (n.d.). US5712394A - Process for preparing 2,4,6-trichloropyrimidine.
  • PubChem. (n.d.). 5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione.
  • ResearchGate. (n.d.). Table 2 . 13 C NMR Spectroscopic Data for Compounds 2, 4, 6 (125 MHz)....
  • Unknown. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • BenchChem. (2025). Application Notes and Protocols: 5-Nitroso-2,4,6-triaminopyrimidine in Synthesis Pathways.
  • Google Patents. (n.d.). US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.
  • Google Patents. (n.d.). Method for the production of 5-nitroso-2,4,6-triaminopyrimidine.

Sources

Safety & Regulatory Compliance

Safety

2,4,6-Trimethoxy-5-nitropyrimidine proper disposal procedures

As a Senior Application Scientist, I understand the critical importance of proper chemical waste management in ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step proce...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand the critical importance of proper chemical waste management in ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the disposal of 2,4,6-Trimethoxy-5-nitropyrimidine, a nitrated organic compound. The information herein is synthesized from established safety protocols for similar hazardous chemicals and regulatory standards.

Hazard Assessment and Initial Considerations

Core Principle: The fundamental principle for the disposal of this compound is to manage it as regulated hazardous waste. Under no circumstances should it be disposed of in the regular trash or down the drain.[6][7]

Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment is worn to prevent skin and eye contact, and inhalation.[6][8][9]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.[8]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.[8][9]
Lab Coat Standard laboratory coatTo protect clothing and skin.[8]
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of dust or vapors.[6][8]

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.[6]

  • Minor Spills:

    • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[6]

    • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.[6]

    • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[6][10]

    • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[6][9]

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team and Environmental Health and Safety (EHS) department.[9]

    • Restrict access to the spill area.[9]

Step-by-Step Disposal Protocol

Step 1: Waste Collection and Segregation
  • Collect all 2,4,6-Trimethoxy-5-nitropyrimidine waste, including unused product, contaminated consumables (e.g., gloves, wipes, pipette tips), and solutions containing the compound, in a designated and clearly labeled hazardous waste container.[9]

  • Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's EHS office.[11] Incompatible chemicals should be stored separately to prevent reactions.[11]

Step 2: Container Selection and Labeling
  • Container Selection: Use a container that is in good condition, leak-proof, and compatible with the chemical. If the original container is used, ensure it is properly sealed. For liquid waste, use a container designed for liquids.

  • Labeling: Affix a hazardous waste label to the container as soon as the first piece of waste is added.[9] The label must include:

    • The words "HAZARDOUS WASTE".

    • The full chemical name: "2,4,6-Trimethoxy-5-nitropyrimidine".[9]

    • The concentration (if in solution).[9]

    • Appropriate hazard warnings (e.g., "Reactive," "Toxic" - consult your institution's guidelines).[12][13]

    • The accumulation start date.[13]

Step 3: Storage
  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9]

  • The container must be kept tightly capped at all times, except when adding waste.

  • It is best practice to use secondary containment to prevent the spread of material in case of a leak.[9]

  • Segregate the container from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[10]

Step 4: Disposal Request
  • Once the container is full or ready for disposal, contact your institution's EHS department or the designated hazardous waste management office to arrange for pickup.[9]

  • Follow all institutional procedures for scheduling a waste pickup.[9]

  • Provide the EHS office or a licensed disposal company with all available information about the compound.[4][6]

Regulatory Compliance

All disposal activities must be conducted in accordance with local, state, and federal regulations. This includes adherence to the guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][14][15][16] Your institution's Chemical Hygiene Plan (CHP) is a critical resource that outlines specific procedures for handling and disposing of hazardous chemicals.[11][14][15][17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,4,6-Trimethoxy-5-nitropyrimidine waste.

A Waste Generation (2,4,6-Trimethoxy-5-nitropyrimidine) D Collect in a designated, compatible, and sealed hazardous waste container. A->D B Is the waste container properly labeled as Hazardous Waste? C Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazards - Date B->C No E Store in a designated Satellite Accumulation Area (SAA). B->E Yes C->D D->B F Is the container full or ready for disposal? E->F G Continue to collect waste. F->G No H Contact EHS or licensed waste disposal company for pickup. F->H Yes I Maintain records of disposal. H->I

Caption: A flowchart outlining the procedural steps for the safe collection and disposal of 2,4,6-Trimethoxy-5-nitropyrimidine waste.

References

  • NextSDS. (n.d.). 2,4,6-TRIMETHOXY-5-NITROPYRIMIDINE — Chemical Substance Information.
  • OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • ChemicalBook. (2026, January 17). 2-Chloro-5-nitropyrimidine - Safety Data Sheet.
  • OSHA. (n.d.). OSHA Laboratory Standard 29 CFR 1910.1450.
  • NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety.
  • OSHA. (n.d.). Laboratory Safety Guidance.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrite Compounds.
  • Santa Cruz Biotechnology. (n.d.). 2,2'-Dithiobis(5-nitropyridine) - Safety Data Sheet.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Cornell EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Fisher Scientific. (2010, October 18). SAFETY DATA SHEET - 2,4-Dichloro-5-nitropyrimidine.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • EPA NEPIS. (n.d.). Treatment Of Reactive Wastes At Hazardous Waste Landfills.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,4,6-Triaminopyrimidine.
  • Hazardous Waste Experts. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Benchchem. (n.d.). Proper Disposal of DTNP: A Guide for Laboratory Professionals.
  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4,6-Dichloro-5-nitropyrimidine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,4,5-Triamino-6-hydroxypyrimidine sulfate.
  • TCI Chemicals. (2024, November 29). SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2,4,6-Triamino-5-nitrosopyrimidine.
  • Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene.
  • Tokyo Chemical Industry. (2025, November 7). SAFETY DATA SHEET - 4,6-Dichloro-5-nitropyrimidine.
  • Alfa Aesar. (2025, September 22). SAFETY DATA SHEET - 2,4,5-Triamino-6-hydroxypyrimidine sulfate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trimethoxy-5-nitropyrimidine
Reactant of Route 2
Reactant of Route 2
2,4,6-Trimethoxy-5-nitropyrimidine
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